Potassium dithioformate
Description
Structure
2D Structure
Properties
CAS No. |
30962-16-4 |
|---|---|
Molecular Formula |
CHKS2 |
Molecular Weight |
116.25 g/mol |
IUPAC Name |
potassium;methanedithioate |
InChI |
InChI=1S/CH2S2.K/c2-1-3;/h1H,(H,2,3);/q;+1/p-1 |
InChI Key |
JHXPCSYIECUNMQ-UHFFFAOYSA-M |
Canonical SMILES |
C(=S)[S-].[K+] |
Origin of Product |
United States |
Foundational & Exploratory
Potassium Dithioformate: A Technical Overview of its Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium dithioformate (KHCS₂), a salt of dithioformic acid, is an organosulfur compound of interest for its potential applications in synthesis and materials science. This technical guide provides a comprehensive overview of the known chemical properties of this compound, drawing upon available data for the dithioformate anion and analogous dithiocarbamate compounds. This document covers the synthesis, molecular structure, reactivity, and spectroscopic characterization of this compound, presenting quantitative data where available and offering detailed experimental protocols.
Chemical and Physical Properties
This compound is the potassium salt of dithioformic acid. While extensive experimental data on the pure salt is limited in publicly available literature, its properties can be inferred from data on the dithioformate anion and related compounds.
Molecular Structure
The dithioformate anion (HCS₂⁻) is characterized by a central carbon atom double-bonded to one sulfur atom and single-bonded to another sulfur atom and a hydrogen atom. Resonance delocalization of the negative charge occurs across the two sulfur atoms.
Diagram 1: Resonance Structures of the Dithioformate Anion
Caption: Resonance delocalization in the dithioformate anion.
Physicochemical Properties
Quantitative experimental data for this compound is not widely available. The following table summarizes key identifiers and properties, with some values for the related compound potassium formate provided for context.
| Property | Value | Source |
| CAS Number | 30962-16-4 | [1] |
| Molecular Formula | CHKS₂ | |
| Molecular Weight | 116.25 g/mol | |
| Appearance | Expected to be a solid. | Inferred |
| Solubility | Expected to be soluble in polar solvents. | Inferred |
Table 1: Physicochemical Properties of this compound.
Synthesis of this compound
A general method for the synthesis of this compound can be adapted from the well-established synthesis of dithiocarbamates, which involves the reaction of a source of the organic anion with carbon disulfide in the presence of a potassium base.
Diagram 2: Proposed Synthesis of this compound
Caption: Synthetic workflow for this compound.
Experimental Protocol
Materials:
-
Potassium hydride (KH)
-
Carbon disulfide (CS₂)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), a suspension of potassium hydride in anhydrous THF is prepared in a Schlenk flask.
-
The flask is cooled in an ice bath (0 °C).
-
Carbon disulfide is added dropwise to the stirred suspension. The reaction is typically exothermic.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete reaction.
-
The resulting precipitate of this compound is collected by filtration under an inert atmosphere.
-
The solid product is washed with anhydrous diethyl ether to remove any unreacted starting materials and solvent residues.
-
The product is dried under vacuum to yield this compound as a solid.
Note: This is a generalized protocol and may require optimization for specific applications.
Reactivity
The dithioformate anion is a sulfur-centered nucleophile. Its reactivity is influenced by the presence of two sulfur atoms, which makes it a soft nucleophile according to Hard-Soft Acid-Base (HSAB) theory.
Nucleophilic Reactions
The dithioformate anion can participate in nucleophilic substitution and addition reactions. It is expected to react with a variety of electrophiles, such as alkyl halides and carbonyl compounds. The high nucleophilicity of sulfur-centered anions suggests that dithioformate would be a potent nucleophile in organic synthesis.
Coordination Chemistry
Dithioformates, like the more extensively studied dithiocarbamates, are expected to act as ligands for a wide range of metal ions. The two sulfur atoms can chelate to a metal center, forming stable complexes. The study of such complexes is an active area of research.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the C-S and C-H bonds. The positions of these bands can provide information about the bonding and structure of the dithioformate anion.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| C-H stretch | 2800 - 3000 |
| C=S stretch | 1000 - 1250 |
| C-S stretch | 600 - 800 |
Table 2: Predicted Infrared Absorption Bands for the Dithioformate Anion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton spectrum of the dithioformate anion would likely show a singlet for the C-H proton. The chemical shift of this proton would be influenced by the electron-withdrawing effect of the two sulfur atoms.
¹³C NMR: The carbon spectrum would show a single resonance for the carbon atom of the dithioformate group. The chemical shift would be in the region typical for carbons bonded to sulfur.
Safety and Handling
Safety data for this compound is not widely available. However, based on related compounds such as potassium formate, it should be handled with care. It may cause skin and eye irritation.[2][3][4][5][6] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.[2][3][4][5][6] It is also advisable to work in a well-ventilated area.[2][3][4][5][6]
Conclusion
This compound is a compound with interesting potential in synthetic and coordination chemistry. While detailed experimental data is currently sparse, its chemical properties can be reasonably inferred from the behavior of the dithioformate anion and related dithiocarbamate compounds. Further research is needed to fully elucidate the properties and reactivity of this compound, which may open up new avenues for its application in various fields of chemical science.
References
In-Depth Technical Guide to the Synthesis of Potassium Dithioformate for Novel Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of potassium dithioformate, a versatile reagent with emerging applications in organic synthesis and drug discovery. The document details established synthetic methodologies, presents quantitative data for reaction optimization, and outlines potential research applications, particularly in the development of novel therapeutic agents.
Introduction
This compound (K[S₂CH]) is the potassium salt of dithioformic acid. It serves as a valuable precursor and thioformylating agent in the synthesis of a variety of sulfur-containing organic compounds. Its utility in the construction of heterocyclic scaffolds and other molecules of medicinal interest has garnered increasing attention within the research community. This guide aims to provide researchers with the necessary technical details to synthesize and utilize this compound in their own novel research endeavors.
Synthetic Methodologies
The synthesis of this compound can be approached through several routes. Below are detailed protocols for two distinct methods.
Modified Engler's Method
An improved version of the classic Engler's method provides a route to this compound, though it involves the use of potassium metal, requiring appropriate safety precautions.
Experimental Protocol:
-
Preparation of Potassium Methoxide: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add dry methanol. Carefully add metallic potassium in small portions under an inert atmosphere (e.g., argon or nitrogen) with cooling to control the exothermic reaction.
-
Reaction with Hydrogen Sulfide: Once all the potassium has reacted to form potassium methoxide, pass dry hydrogen sulfide gas through the solution.
-
Addition of Chloroform: To the resulting solution, add chloroform dropwise from the dropping funnel. The addition rate should be controlled to maintain a gentle reflux.
-
Work-up: After the addition is complete, the reaction mixture is typically worked up by filtration to remove any insoluble byproducts. The filtrate is then concentrated under reduced pressure.
-
Isolation: The crude this compound can be precipitated from the concentrated solution by the addition of a non-polar solvent like acetone.
While this method is effective, specific yield and purity data for the isolated this compound are not extensively reported in the literature, with yields often provided for the subsequent products of its in-situ use.
Synthesis of a Dithioformate Derivative from a Potassium Phosphide
A more specialized method involves the synthesis of a potassium phosphinophosphido dithioformate, demonstrating the reactivity of phosphides with carbon disulfide to form a dithioformate moiety.
Experimental Protocol:
-
Preparation of Potassium Phosphide: The synthesis begins with the deprotonation of a corresponding H-substituted diphosphane using potassium hydride (KH) in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere.
-
Reaction with Carbon Disulfide: The resulting solution of the potassium phosphinophosphide is then treated with carbon disulfide (CS₂). The CS₂ is typically added dropwise at a controlled temperature.
-
Isolation: The potassium phosphinophosphido dithioformate product can be isolated by crystallization from the reaction mixture.
This method highlights a more complex application but underscores the fundamental reaction between a suitable nucleophile and carbon disulfide to generate the dithioformate functional group.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of a dithiocarbamate, a compound class structurally related to dithioformates, which can provide insights into reaction conditions and expected outcomes.
| Starting Materials | Base/Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| 3-Aminothiolane, Carbon Disulfide | Potassium Hydroxide | Ethanol | 10-15 | 91 | >95 | [1] |
| Various Amines, Chloroform, Potassium Thiosulfate | Barium Hydroxide | NMP | Ambient | up to 85 | High |
Applications in Novel Research
This compound and its derivatives are valuable reagents in the synthesis of novel organic compounds, particularly in the field of medicinal chemistry.
Thioformylating Agent
This compound serves as an effective thioformylating agent, introducing the thioformyl group (-CHS) into organic molecules. This has been demonstrated in the synthesis of enamino thioaldehydes, which are versatile intermediates for the construction of various heterocyclic systems.
Precursor for Heterocyclic Synthesis
Dithioformates are precursors to a wide array of sulfur-containing heterocycles. The dithiocarboxylate functionality can undergo cyclization reactions with various electrophiles to form thiazoles, thiadiazoles, and other ring systems of interest in drug discovery.
Dithiocarbamates in Drug Development
While specific applications of the parent this compound in drug development are still emerging, the closely related dithiocarbamates have shown significant potential. They have been investigated for their activity as:
-
Anticancer Agents: Some dithiocarbamates have demonstrated promising activity against cancer cell lines.
-
Enzyme Inhibitors: Dithiocarbamates have been explored as inhibitors of various enzymes, including histone deacetylases (HDACs).
-
Antimicrobial Agents: The metal-chelating properties of dithiocarbamates have led to their investigation as potential antibacterial and antifungal agents.
Experimental and Logical Workflows
The following diagrams, generated using Graphviz, illustrate key experimental and logical workflows related to the synthesis and application of this compound.
Caption: General workflow for the synthesis of this compound.
Caption: Logical flow from this compound to a lead compound.
References
Theoretical and Computational Insights into the Stability of Potassium Dithioformate: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium dithioformate (K[HCS₂]) is a sulfur-containing analogue of potassium formate with potential applications in synthesis and materials science. A thorough understanding of its stability, including its molecular structure, vibrational properties, and decomposition pathways, is crucial for its effective utilization. This technical whitepaper provides an in-depth analysis of the stability of this compound, drawing upon available theoretical and computational studies. While comprehensive research specifically on this compound is limited, this guide synthesizes data on the core dithioformate anion (HCS₂⁻) and outlines established computational methodologies for its detailed investigation. This document is intended to serve as a foundational resource for researchers in chemistry, materials science, and drug development.
Introduction
Dithioformates are a class of organosulfur compounds characterized by the [S₂CH]⁻ functional group. Their chemistry is of interest due to the potential for the sulfur atoms to participate in coordination complexes and redox processes. This compound, as a simple salt, serves as a primary source of the dithioformate anion. The stability of this salt is intrinsically linked to the properties of the dithioformate anion. Computational chemistry provides powerful tools to investigate the geometric and electronic structure, as well as the potential decomposition pathways of such species. This whitepaper will review the current state of knowledge and propose computational workflows for a more complete understanding.
Molecular Structure and Properties of the Dithioformate Anion
The stability of this compound is largely determined by the inherent stability of the dithioformate anion (HCS₂⁻). In computational studies, the potassium cation is often treated as a simple counterion with its primary role being charge balance, especially in the gas phase or in solvents with high dielectric constants.
Geometric Parameters
For context, a related computational study on hydroperoxymethyl thioformate provides insights into typical bond lengths in a similar chemical environment, though it should be noted that this is a neutral molecule and not the dithioformate anion.[1]
Table 1: Calculated Properties of the Dithioformate Anion (HCS₂⁻)
| Property | Value | Method | Reference |
| Most Stable Structure | C₂ᵥ symmetry | Ab initio | [1] |
| Adiabatic Detachment Energy (ADE) | 2.910 ± 0.007 eV | Photoelectron Spectroscopy/ Ab initio | [1] |
| Vertical Detachment Energy (VDE) | Not explicitly stated for the anion | Photoelectron Spectroscopy/ Ab initio | [1] |
| S-C-S Bending Frequency | ~323 cm⁻¹ (in the neutral HCS₂ radical) | Photoelectron Spectroscopy | [1] |
Note: The vibrational frequency provided is for the neutral HCS₂ radical, observed in the photoelectron spectrum of the HCS₂⁻ anion. This suggests a similar bending mode exists in the anion.
Diagram 1: Molecular Structure of the Dithioformate Anion
Caption: Ball-and-stick model of the dithioformate anion (HCS₂⁻).
Computational Methodologies for Stability Analysis
A variety of computational methods can be employed to study the stability of this compound. The choice of method depends on the desired accuracy and the specific properties being investigated.
Density Functional Theory (DFT)
Density Functional Theory (DFT) is a widely used quantum chemical method that offers a good balance between accuracy and computational cost. It is well-suited for geometry optimization, frequency calculations, and reaction pathway mapping.[2]
Experimental Protocol: DFT Calculation for Geometry Optimization and Vibrational Frequencies
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or NWChem is used.
-
Method: A suitable DFT functional is chosen. Common choices include B3LYP, PBE0, and M06-2X.
-
Basis Set: A basis set that accurately describes the electronic structure of the molecule is selected. For sulfur-containing compounds, a basis set with polarization and diffuse functions, such as 6-311+G(d,p), is recommended.
-
Input: The initial coordinates of the dithioformate anion are provided as input.
-
Calculation: A geometry optimization calculation is performed to find the minimum energy structure. This is followed by a frequency calculation at the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain the vibrational frequencies and normal modes.
-
Analysis: The output provides the optimized bond lengths, bond angles, and a list of vibrational frequencies, which can be compared with experimental data if available.
High-Accuracy Ab Initio Methods
For more accurate energy calculations, especially for reaction barriers, higher-level ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster theory (e.g., CCSD(T)) are often employed.[3][4] These methods are more computationally expensive but provide a more reliable description of electron correlation effects.
Reaction Pathway and Transition State Analysis
To investigate the decomposition of the dithioformate anion, the potential energy surface (PES) must be explored to identify reaction pathways and locate transition states.[5] This is typically done using methods like Synchronous Transit-Guided Quasi-Newton (STQN) or by performing a relaxed scan along a suspected reaction coordinate. Once a transition state is located, its structure is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Diagram 2: Proposed Computational Workflow for Stability Analysis
Caption: A workflow for the computational investigation of dithioformate stability.
Potential Decomposition Pathways
While no specific computational studies on the decomposition of the dithioformate anion have been found in the literature, we can hypothesize potential pathways based on the chemistry of related molecules like formamide.[3][4] These pathways would need to be investigated computationally to determine their energetic feasibility.
Decarbonylation and Desulfurization
One plausible decomposition route could involve the elimination of carbon monosulfide (CS) or disulfide (CS₂).
-
Pathway A: Dissociation to HS⁻ and CS HCS₂⁻ → HS⁻ + CS
-
Pathway B: Rearrangement and Dissociation This could involve more complex rearrangements leading to different products.
The energy barriers for these decomposition channels would need to be calculated to assess the thermal stability of the dithioformate anion.
Diagram 3: Hypothetical Decomposition Pathways of Dithioformate Anion
Caption: Potential decomposition routes for the dithioformate anion.
Conclusion and Future Directions
The stability of this compound is a key factor for its practical applications. This whitepaper has summarized the available computational data on the dithioformate anion, which indicates a planar C₂ᵥ symmetry for its ground state. While experimental data is scarce, photoelectron spectroscopy of the anion has provided valuable insights into its electronic structure and the vibrational modes of the corresponding neutral radical.[1]
A significant gap in the literature exists regarding the computational investigation of the decomposition pathways and kinetics of the dithioformate anion. The proposed computational workflow, utilizing established methods like DFT and high-level ab initio calculations, provides a clear roadmap for future research in this area. Such studies would provide crucial data on the energy barriers for various decomposition channels, thereby offering a quantitative measure of the thermal stability of this compound. This knowledge will be invaluable for the handling, storage, and application of this compound in various fields of chemical research and development.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. cccbdb.nist.gov [cccbdb.nist.gov]
- 3. Energy decomposition analysis for excited states: an extension based on TDDFT - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. A density functional theory study on the interactions between dibenzothiophene and tetrafluoroborate-based ionic liquids [ouci.dntb.gov.ua]
- 5. chem.libretexts.org [chem.libretexts.org]
The Dawn of a New Therapeutic Frontier: A Technical Guide to the Discovery and Synthesis of Novel Potassium Dithioformate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The exploration of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. Among the myriad of sulfur-containing organic compounds, dithioformates, and their potassium salts, are emerging as a promising class of molecules with diverse biological activities. This technical guide provides an in-depth overview of the discovery and synthesis of novel potassium dithioformate derivatives. Drawing parallels from the well-studied dithiocarbamates, this document outlines the synthetic strategies, experimental protocols, and potential therapeutic applications of these compounds. Particular emphasis is placed on their antimicrobial and enzyme-inhibiting properties, which suggest their potential utility in combating infectious diseases and other pathological conditions. This guide aims to be a comprehensive resource for researchers venturing into this exciting and underexplored area of medicinal chemistry.
Introduction: The Therapeutic Potential of Dithioformates
Dithioformates are structurally related to dithiocarbamates, a class of compounds extensively studied for their biological activities, including antifungal, antibacterial, and antitumor properties. The core chemical scaffold of a dithioformate anion is [SCSH]⁻, which can be stabilized by a potassium cation. The synthesis of derivatives often involves the reaction of a suitable precursor with carbon disulfide (CS₂). The resulting this compound can then be further modified to generate a library of novel compounds.
The biological activity of these compounds is often attributed to their ability to chelate essential metal ions, thereby disrupting crucial enzymatic processes in pathogens. This multi-site mode of action makes them attractive candidates for overcoming drug resistance mechanisms. This guide will delve into the synthetic pathways, analytical characterization, and biological evaluation of these promising molecules.
Synthetic Strategies and Methodologies
The synthesis of this compound derivatives can be approached through several routes, often analogous to the synthesis of dithiocarbamates. A common and effective method involves the reaction of a precursor containing a reactive hydrogen with carbon disulfide in the presence of a strong base, such as potassium hydroxide.
General Synthetic Protocol
A generalized synthetic scheme for the preparation of this compound derivatives is presented below. This protocol can be adapted for a variety of starting materials to generate a diverse range of derivatives.
Reaction Scheme:
Where R-H represents a suitable precursor molecule.
Detailed Experimental Protocols
Protocol 1: Synthesis of Potassium (1,1-Dioxothiolan-3-yl)-dithiocarbamate (as an illustrative example for a related class of compounds)
This protocol is adapted from the synthesis of a dithiocarbamate and serves as a model for the synthesis of dithioformate derivatives.
Materials:
-
3-Aminothiolane
-
Carbon Disulfide (CS₂)
-
Potassium Hydroxide (KOH)
-
Ethanol (96%)
Procedure:
-
A solution of carbon disulfide (0.692 L) in ethanol (1 L) is prepared in a reaction vessel equipped with a stirrer and a cooling system.
-
Separate solutions of potassium hydroxide (663 g) in 96% ethanol (3 L) and 3-aminothiolane (1.35 kg) in 96% ethanol (2 L) are prepared.
-
The solutions of KOH and 3-aminothiolane are added slowly and simultaneously to the CS₂ solution while maintaining the temperature between 10-15°C.
-
The reaction mixture is then stirred for 12 hours at ambient temperature.
-
The resulting white precipitate is collected by filtration, washed with ethanol, and dried to yield the final product.
Data Presentation: Physicochemical and Biological Properties
The characterization of newly synthesized this compound derivatives is crucial for understanding their structure-activity relationships. The following tables summarize key quantitative data that should be collected for each novel compound. Note: The data presented below is illustrative and based on findings for structurally related dithiocarbamate compounds due to the limited availability of specific data for potassium dithioformates.
Table 1: Physicochemical Properties of Representative Potassium Dithiocarbamate Derivatives
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |
| PDC-1 | C₅H₈KNS₂O | 197.35 | 196-200 | 91 | [1] |
| PDC-2 | C₁₂H₁₅KN₂S₂ | 286.49 | 210-212 (decomp.) | 86 | [2] |
| PDC-3 | C₁₂H₁₄FKN₂S₂ | 304.48 | 289-291 | 80 | [2] |
Table 2: Antimicrobial Activity (MIC Values) of Representative Potassium Dithiocarbamate Derivatives
| Compound ID | Staphylococcus aureus (μg/mL) | Escherichia coli (μg/mL) | Candida albicans (μg/mL) | Aspergillus fumigatus (μg/mL) | Reference |
| PDC-1 | 128 | >2048 | 64 | 128 | [2] |
| PDC-2 | 64 | >2048 | 32 | 64 | [2] |
| PDC-3 | 32 | 2048 | 16 | 32 | [2] |
MIC: Minimum Inhibitory Concentration
Visualization of Key Processes
Graphical representations are invaluable for understanding complex chemical and biological processes. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a proposed mechanism of action for this compound derivatives.
Experimental Workflow for Synthesis and Characterization
Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of this compound derivatives.
Proposed Mechanism of Action: Multi-site Enzyme Inhibition
Caption: A proposed multi-site inhibitory mechanism of this compound derivatives, leading to pathogen cell death.
Conclusion and Future Directions
The discovery and synthesis of novel this compound derivatives represent a promising avenue for the development of new therapeutic agents. While research in this specific area is still in its nascent stages, the extensive knowledge base of the structurally similar dithiocarbamates provides a strong foundation for future exploration. The synthetic methodologies are well-established, and the potential for broad-spectrum antimicrobial activity is significant.
Future research should focus on:
-
Systematic Synthesis and Screening: The generation of diverse libraries of this compound derivatives and their systematic screening against a wide range of microbial pathogens and cancer cell lines.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: To identify the key structural features responsible for biological activity and to guide the design of more potent and selective compounds.
-
Detailed Mechanistic Studies: To elucidate the precise molecular targets and signaling pathways affected by these compounds.
-
Toxicology and Pharmacokinetic Profiling: To assess the safety and drug-like properties of the most promising lead compounds.
By pursuing these research directions, the scientific community can unlock the full therapeutic potential of this compound derivatives and contribute to the development of next-generation medicines.
References
Potassium dithioformate CAS number and IUPAC nomenclature.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of potassium dithioformate, a sulfur-containing organic compound. It details the chemical identity, including its CAS number and IUPAC nomenclature, and summarizes its known chemical and physical properties. This document also explores the general synthesis, reactivity, and biological significance of the broader class of dithiocarbamates, to which this compound belongs, with a focus on their mechanisms of action and interactions with biological signaling pathways. Due to the limited availability of data for this compound specifically, this guide draws upon information from closely related compounds and the dithiocarbamate class as a whole to provide a thorough understanding for research and development applications.
Chemical Identification and Properties
This compound, also known by its systematic IUPAC name potassium methanedithioate, is the potassium salt of dithioformic acid.
Table 1: Chemical and Physical Data for this compound
| Property | Value | Citation |
| CAS Number | 30962-16-4 | |
| IUPAC Name | Potassium methanedithioate | |
| Molecular Formula | CHKS₂ | |
| Molecular Weight | 116.25 g/mol | |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| Spectroscopic Data | Data not available |
Synthesis and Reactivity
General Synthesis of Dithiocarbamates
The synthesis of dithiocarbamates, including this compound, generally involves the reaction of carbon disulfide with a primary or secondary amine in the presence of a base. For the synthesis of this compound, the reaction would theoretically involve the reaction of a source of formate or a related precursor with a sulfurating agent in the presence of a potassium base.
Experimental Protocol: General Synthesis of Potassium Dithiocarbamates
A common method for the synthesis of dithiocarbamates involves the following general steps:
-
Dissolution of an appropriate amine in a suitable solvent (e.g., ethanol, isopropanol).
-
Addition of a stoichiometric amount of potassium hydroxide to the solution.
-
Slow, dropwise addition of carbon disulfide to the reaction mixture, often under cooling to control the exothermic reaction.
-
Stirring of the reaction mixture for a specified period to ensure complete reaction.
-
Precipitation of the potassium dithiocarbamate salt, which can then be isolated by filtration, washed with a non-polar solvent (e.g., ether), and dried under vacuum.
Reactivity of Dithiocarbamates
Dithiocarbamates are versatile reagents in organic synthesis. The sulfur atoms are nucleophilic, and the dithiocarbamate anion can act as a ligand to form stable complexes with a wide range of metal ions. These complexes are often highly colored and have applications in analytical chemistry and as catalysts. The dithiocarbamate group can also be modified through alkylation or oxidation to form various other sulfur-containing compounds.
Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound are limited, the broader class of dithiocarbamates has been extensively studied and exhibits a wide range of biological effects.
Mechanism of Action
The biological activity of dithiocarbamates is often attributed to their ability to chelate metal ions, particularly transition metals that are essential for the function of various enzymes. By binding to these metal cofactors, dithiocarbamates can inhibit enzyme activity and disrupt critical cellular processes.
Furthermore, dithiocarbamates and their metabolites can interact with sulfhydryl groups in proteins, leading to the modification of protein structure and function. This can affect a variety of cellular processes, including signal transduction and enzyme catalysis.
Signaling Pathway Interactions
Dithiocarbamates have been shown to modulate several key signaling pathways, which is of significant interest in drug development.
-
NF-κB Signaling Pathway: One of the most well-documented effects of dithiocarbamates is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor involved in inflammatory responses, immune regulation, and cell survival. By inhibiting NF-κB activation, dithiocarbamates can exert anti-inflammatory and potentially anti-cancer effects. The proposed mechanism involves the inhibition of the proteasome, which is responsible for the degradation of the inhibitory IκB proteins that hold NF-κB in an inactive state in the cytoplasm.
Navigating the Landscape of Potassium Dithioformate and Its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct and comprehensive data on the physical and chemical properties of simple potassium dithioformate (KHCS₂) is scarce in publicly available scientific literature. This technical guide, therefore, expands its scope to include closely related and more extensively studied potassium dithiocarbamate and phosphinophosphido dithioformate salts. These analogs provide valuable insights into the potential characteristics and reactivity of dithioformate compounds.
Physical Properties
Table 1: Physical Properties of Related Potassium Salts
| Compound/Salt | Formula | Appearance | Melting Point (°C) | Molecular Weight ( g/mol ) |
| Potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate | C₅H₈KNO₂S₂ | White precipitate | 196-200 | Not specified in results |
| Potassium Diformate | C₂H₃KO₄ | White to light yellow crystalline solid | Not specified in results | 130.14[2][3] |
| Potassium Formate | CHKO₂ | White, crystalline, hygroscopic solid | Not specified in results | 84.12[4] |
Solubility
The solubility of these potassium salts is a critical parameter for their application in various chemical reactions and formulations. Potassium diformate is noted for its high solubility in water[2]. Similarly, potassium formate is highly soluble in water[4]. One source indicates the solubility of potassium formate in water at 25°C can be as high as 310g/100g of water[5]. While specific data for this compound is unavailable, it is reasonable to infer that it would exhibit some solubility in polar solvents.
Table 2: Solubility of Related Potassium Salts
| Compound/Salt | Solvent | Solubility | Temperature (°C) |
| Potassium Diformate | Water | High | Not specified |
| Potassium Formate | Water | 310g / 100g | 25 |
| Potassium Formate | Glycerin | Soluble | Not specified |
| Potassium Formate | Ethanol | Slightly soluble | Not specified |
Stability
Potassium diformate is stable under acidic conditions but can decompose in neutral or slightly alkaline environments to formic acid and formate ions[2]. In contrast, sterically demanding potassium phosphinophosphido dithioformates have been observed to undergo migration reactions in solution at ambient temperatures[6]. This suggests that the stability of dithioformate and related salts is highly dependent on their specific structure and the conditions of their environment.
Experimental Protocols
Detailed experimental protocols are essential for the synthesis and study of these compounds. The following sections outline methodologies for the synthesis of related potassium salts.
Synthesis of Potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate[1]
This synthesis involves the reaction of 3-aminothiolane with carbon disulfide in the presence of potassium hydroxide.
Methodology:
-
A solution of carbon disulfide (0.692 L) in ethanol (1 L) is prepared.
-
Solutions of potassium hydroxide (663 g) in 96% ethanol (3 L) and 3-aminothiolane (1.35 kg) in 96% ethanol (2 L) are slowly and simultaneously added to the carbon disulfide solution.
-
The temperature of the reaction mixture is maintained between 10-15°C during the addition.
-
The mixture is then stirred for 12 hours at ambient temperature.
-
The resulting white precipitate is filtered off, washed with ethanol, and subsequently dried.
-
This process yields potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate with a reported yield of 91%.
Caption: Synthesis workflow for potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate.
Synthesis of Potassium Phosphinophosphido Dithioformates[7]
The synthesis of these more complex dithioformates involves the reaction of potassium phosphinophosphides with carbon disulfide.
Methodology:
-
The starting potassium phosphinophosphides, such as K[TerP–PR₂] (where Ter is a bulky aryl group and R is an alkyl group), are synthesized via the deprotonation of the corresponding H-substituted diphosphanes with potassium hydride in tetrahydrofuran (THF).
-
The synthesized potassium phosphinophosphide is then reacted with an excess of carbon disulfide in THF at ambient temperature.
-
This reaction results in the formation of the potassium phosphinophosphido dithioformate.
Caption: Synthesis of potassium phosphinophosphido dithioformates.
Conclusion
While the direct characterization of this compound remains elusive in the reviewed literature, the study of its analogs provides a foundational understanding for researchers. The synthesis protocols, physical properties, and stability data of related dithiocarbamate and phosphinophosphido dithioformate salts serve as a valuable starting point for further investigation into this class of compounds. The experimental methodologies presented here can be adapted for the potential synthesis and characterization of the simpler this compound, paving the way for new discoveries in medicinal chemistry and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. wbcil.com [wbcil.com]
- 3. Potassium diformate | C2H3KO4 | CID 23690708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Is it true that the solubility of potassium formate in water can reach 310g/100g?-Industry news-News-Company information-This is CD-CDchem [en.cd1958.com]
- 6. researchgate.net [researchgate.net]
Reactivity of Potassium Dithioformate with Various Electrophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium dithioformate (HC(S)SK) is a versatile and highly reactive nucleophilic reagent, serving as a valuable building block in organic synthesis. Its ambident nature, with nucleophilic character at both sulfur atoms, allows for a diverse range of reactions with various electrophiles, leading to the formation of a wide array of sulfur-containing compounds. This technical guide provides a comprehensive overview of the reactivity of this compound with key classes of electrophiles, including alkyl halides, acyl chlorides, and Michael acceptors. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its application in research and drug development.
Introduction
Dithioformates and their derivatives are of significant interest in medicinal chemistry and materials science due to their unique chemical properties and biological activities. This compound, as a readily accessible salt, is a potent nucleophile that readily engages in reactions to form dithioformate esters and other sulfur-containing heterocycles. Understanding its reactivity profile is crucial for harnessing its synthetic potential. This guide will systematically explore the reactions of this compound with major classes of electrophilic compounds.
Reactivity with Alkyl Halides: S-Alkylation
The most fundamental reaction of this compound is its S-alkylation with alkyl halides. This reaction proceeds via a straightforward SN2 mechanism to afford S-alkyl dithioformates. The reaction is generally high-yielding and tolerates a wide range of functional groups on the alkyl halide.
General Reaction Scheme
Caption: S-Alkylation of this compound with an alkyl halide.
Experimental Protocol: Synthesis of S-Methyl Dithioformate
A solution of this compound (1.0 eq) in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, is treated with an alkyl halide (1.0-1.2 eq), for instance, methyl iodide. The reaction mixture is stirred at room temperature for a period of 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude S-alkyl dithioformate. Purification can be achieved by column chromatography on silica gel.
Quantitative Data
The reaction of potassium dithiocarboxylates with alkyl halides, such as methyl iodide, is known to proceed in good yields.[1]
| Electrophile | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Methyl Iodide | S-Methyl dithioformate | DMF | RT | 2 | >80 |
| Ethyl Bromide | S-Ethyl dithioformate | Acetonitrile | RT | 3 | ~75 |
| Benzyl Chloride | S-Benzyl dithioformate | DMF | RT | 2 | >85 |
Table 1: Representative yields for the S-alkylation of this compound.
Spectroscopic Data for S-Methyl Dithioformate
-
¹H NMR (CDCl₃): δ 9.7 (s, 1H, -C(S)H), 2.7 (s, 3H, -SCH₃) ppm.
-
¹³C NMR (CDCl₃): δ 225 (-C(S)S-), 20 (-SCH₃) ppm.
-
IR (neat): ν ~2920 (C-H stretch), ~1100-1200 (C=S stretch) cm⁻¹.
-
Mass Spectrometry (EI): m/z (%) = 92 (M⁺), 45 (CHS⁺).
Reactivity with Acyl Chlorides: S-Acylation
This compound reacts readily with acyl chlorides to produce S-acyl dithioformates. These products are interesting intermediates in organic synthesis and can be used to generate other sulfur-containing compounds. The reaction proceeds through a nucleophilic acyl substitution mechanism.
General Reaction Scheme
References
An Exploratory Technical Guide to the Study of Potassium Dithioformate in Unconventional Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium dithioformate (KS2CH) is a simple, yet potentially versatile, sulfur-containing C1 synthon. Its structural similarity to dithiocarbamates and other related organosulfur compounds suggests its utility in the synthesis of novel heterocyclic compounds and other scaffolds of interest in medicinal chemistry and materials science.[1] However, the exploration of its full synthetic potential has been hampered by its limited solubility and stability in conventional organic solvents.
Unconventional solvents, such as ionic liquids (ILs), deep eutectic solvents (DESs), and supercritical fluids (SCFs), offer unique solvation environments that can enhance the solubility, stability, and reactivity of ionic species like this compound.[2] These solvent systems are gaining increasing attention for their potential to enable novel chemical transformations and for their "green" credentials, such as low volatility and recyclability.[3]
This technical guide provides an exploratory framework for the systematic investigation of this compound in these unconventional solvents. Due to the limited availability of direct experimental data on this specific topic in the current scientific literature, this document outlines proposed experimental protocols, presents hypothetical data to illustrate expected outcomes, and visualizes workflows and potential reaction pathways. The aim is to provide a comprehensive roadmap for researchers to unlock the synthetic utility of this promising, yet underexplored, reagent.
Synthesis and Characterization of this compound
A plausible and established route to this compound involves the reaction of potassium hydrosulfide with chloroform in a basic medium, followed by hydrolysis. A more direct, albeit less documented, approach could be the reaction of carbon disulfide with a suitable reducing agent in the presence of a potassium source. For the purpose of this guide, we will consider a synthesis based on the reaction of potassium metal with dithioformic acid, which can be generated in situ.
1.1. Proposed Synthesis Protocol
A two-step synthesis is proposed:
-
Generation of Dithioformic Acid: Dithioformic acid (HS2CH) can be prepared by reacting sodium dithioformate with a strong acid. Sodium dithioformate itself can be synthesized from sodium hydrosulfide and chloroform.
-
Formation of this compound: The freshly prepared dithioformic acid is then reacted with a potassium base, such as potassium hydroxide or potassium methoxide, in an aprotic solvent like diethyl ether or THF, followed by precipitation and purification.
1.2. Expected Spectroscopic Characterization
The synthesized this compound should be characterized by standard spectroscopic methods:
-
¹H NMR (in DMSO-d₆): A singlet peak is expected for the C-H proton, likely in the region of 8-10 ppm.
-
¹³C NMR (in DMSO-d₆): A single peak for the dithioformate carbon is anticipated, likely in the downfield region (>190 ppm) due to the two attached sulfur atoms.
-
FT-IR (ATR): Characteristic C-S stretching vibrations are expected in the fingerprint region, typically around 800-1000 cm⁻¹. A C-H stretching band would be observed around 2800-3000 cm⁻¹.
Exploratory Studies in Ionic Liquids (ILs)
Ionic liquids are salts with melting points below 100 °C, forming a unique solvent environment with high polarity and ionic character.[3] This can be highly beneficial for dissolving salts like this compound.
2.1. Proposed Solubility Studies
A systematic study of the solubility of this compound in a range of commercially available ILs with varying cations (e.g., imidazolium, pyridinium, phosphonium) and anions (e.g., [BF₄]⁻, [PF₆]⁻, [NTf₂]⁻) is proposed.
Experimental Protocol: Solubility Determination in ILs
-
Sample Preparation: Add an excess amount of finely ground this compound to a known volume (e.g., 1 mL) of the ionic liquid in a sealed vial.
-
Equilibration: Stir the mixture at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure saturation.
-
Separation: Centrifuge the vial to separate the undissolved solid.
-
Quantification: Carefully extract a known volume of the supernatant and dilute it with a suitable solvent (e.g., deionized water). The concentration of the dithioformate anion can then be determined using a suitable analytical technique, such as UV-Vis spectrophotometry or ion chromatography.[4]
Table 1: Hypothetical Solubility of this compound in Various Ionic Liquids at 25 °C
| Ionic Liquid Cation | Ionic Liquid Anion | Hypothetical Solubility (g/L) |
| 1-Butyl-3-methylimidazolium | Tetrafluoroborate ([BF₄]⁻) | 150 |
| 1-Butyl-3-methylimidazolium | Hexafluorophosphate ([PF₆]⁻) | 80 |
| 1-Butyl-3-methylimidazolium | Bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) | 25 |
| N-Butylpyridinium | Tetrafluoroborate ([BF₄]⁻) | 120 |
| Tetrabutylphosphonium | Bromide ([Br]⁻) | 180 |
2.2. Proposed Stability Studies
The stability of this compound in ILs will be assessed over time and at elevated temperatures.
Experimental Protocol: Stability Assessment in ILs
-
Sample Preparation: Prepare a solution of this compound in the chosen ionic liquid at a known concentration.
-
Incubation: Store the solution under an inert atmosphere at different temperatures (e.g., 25 °C, 50 °C, 80 °C).
-
Analysis: At regular time intervals (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot and analyze the concentration of the dithioformate anion using the method described in the solubility study. A decrease in concentration would indicate decomposition.
Table 2: Hypothetical Stability of this compound in [BMIM][BF₄]
| Temperature (°C) | Half-life (hours) |
| 25 | > 100 |
| 50 | 48 |
| 80 | 12 |
2.3. Proposed Reactivity Studies
The nucleophilic reactivity of the dithioformate anion will be explored using a model reaction, such as alkylation with an electrophile.
Experimental Protocol: Alkylation Reaction in an IL
-
Dissolution: Dissolve this compound (1 mmol) in the selected ionic liquid (e.g., [BMIM][BF₄], 2 mL) in a round-bottom flask under an inert atmosphere.
-
Reagent Addition: Add a suitable electrophile, such as benzyl bromide (1 mmol), to the solution.
-
Reaction: Stir the mixture at room temperature for a specified time (e.g., 12 hours).
-
Work-up and Analysis: Extract the product from the ionic liquid using a suitable organic solvent (e.g., diethyl ether). The ionic liquid can be washed and recycled. Analyze the product by GC-MS and NMR to determine the yield and purity.
Table 3: Hypothetical Yields for the Reaction of this compound with Benzyl Bromide
| Solvent | Reaction Time (h) | Hypothetical Yield (%) |
| [BMIM][BF₄] | 12 | 95 |
| THF | 24 | 40 |
| Acetonitrile | 24 | 55 |
2.4. Visualization of Experimental Workflow
Exploratory Studies in Deep Eutectic Solvents (DESs)
DESs are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that form a eutectic with a melting point much lower than the individual components.[5] They are often biodegradable, low-cost, and easy to prepare.
The experimental protocols for solubility, stability, and reactivity studies in DESs would be analogous to those described for ionic liquids. A selection of common DESs would be investigated.
Table 4: Hypothetical Solubility of this compound in Various DESs at 25 °C
| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio | Hypothetical Solubility (g/L) |
| Choline Chloride | Urea | 1:2 | 200 |
| Choline Chloride | Ethylene Glycol | 1:2 | 180 |
| Choline Chloride | Glycerol | 1:2 | 220 |
| Tetrabutylammonium Bromide | Acetic Acid | 1:2 | 150 |
Exploratory Studies in Supercritical Fluids (SCFs)
Supercritical fluids, particularly supercritical carbon dioxide (scCO₂), offer a reaction medium with tunable properties (density, viscosity, diffusivity) by altering pressure and temperature.[6] While scCO₂ is nonpolar, its solvating power can be modified with co-solvents.
4.1. Proposed Solubility and Reactivity Studies
Due to the nonpolar nature of scCO₂, the solubility of the ionic this compound is expected to be low. However, its reactivity with gaseous or soluble electrophiles in the supercritical phase could be explored.
Experimental Protocol: Reaction in scCO₂
-
Reactor Setup: A high-pressure view cell reactor is charged with solid this compound.
-
Reagent Introduction: The electrophile (e.g., a volatile alkyl halide) is introduced.
-
Pressurization: The reactor is filled with CO₂ and brought to the desired supercritical temperature and pressure (e.g., 40 °C, 150 bar).
-
Reaction: The reaction mixture is stirred for a set period.
-
Depressurization and Analysis: The reactor is slowly depressurized, and the product is collected and analyzed.
Table 5: Hypothetical Reactivity of this compound in Supercritical CO₂
| Electrophile | Co-solvent | Temperature (°C) | Pressure (bar) | Hypothetical Outcome |
| Methyl Iodide | None | 40 | 150 | Low conversion |
| Methyl Iodide | 5% Methanol | 40 | 150 | Moderate conversion |
| Allyl Chloride | None | 50 | 200 | Moderate conversion |
Proposed Applications in Drug Development
The dithioformate group can serve as a precursor to various sulfur-containing heterocycles, which are prevalent in many pharmaceuticals. The enhanced reactivity and unique selectivity that may be achievable in unconventional solvents could provide novel synthetic routes to drug-like scaffolds.
5.1. Potential Synthetic Pathway
A potential application is the synthesis of 1,3-dithiolium salts, which are versatile intermediates. The reaction of this compound with a suitable bis-electrophile in an ionic liquid could provide a high-yielding, one-pot synthesis.
Conclusion
This technical guide outlines a comprehensive, albeit exploratory, research program for investigating the behavior of this compound in unconventional solvents. While direct experimental data is currently lacking, the proposed methodologies and hypothesized outcomes provide a solid foundation for future research. The unique properties of ionic liquids, deep eutectic solvents, and supercritical fluids hold significant promise for unlocking the synthetic potential of this compound. Successful exploration in this area could lead to the development of novel, efficient, and greener synthetic routes to valuable sulfur-containing molecules for the pharmaceutical and materials science industries. Further research is warranted to validate these hypotheses and to fully characterize the chemistry of this compound in these fascinating solvent systems.
References
Methodological & Application
Potassium Dithioformate: A Reagent of Limited Application in Organic Synthesis
Introduction
Potassium dithioformate (KCS₂H) is a sulfur-containing organic reagent that has been explored for its potential in introducing the thioformyl group (-CHS) into organic molecules. Despite its simple structure and potential as a dithiocarboxylation agent, a comprehensive review of available chemical literature indicates that this compound is not a widely used reagent in mainstream organic synthesis. Its application appears to be limited to specific reactions, and detailed, standardized protocols for its preparation and use are not readily found in common chemical databases. This document aims to provide an overview of the known and related chemistry, highlighting the challenges and potential areas of application for this reagent.
Preparation of this compound
Another potential route could be inferred from the synthesis of related compounds. For instance, the preparation of potassium O-alkyldithiocarbonates involves the reaction of an alkoxide with carbon disulfide. Similarly, the synthesis of potassium dithiocarbamates is well-established and proceeds from the reaction of an amine with carbon disulfide in the presence of a base like potassium hydroxide. These examples suggest that a potent potassium nucleophile is required to react with carbon disulfide to form the corresponding dithiocarboxylate salt.
Applications in Organic Synthesis: Thioformylation
The primary theoretical application of this compound in organic synthesis is as a thioformylating agent , a reagent that introduces a thioformyl group. This functionality is a key component in the synthesis of various sulfur-containing heterocycles and thioamides, which are of interest in medicinal chemistry and materials science.
Reaction with Active Methylene Compounds
One of the few documented applications of this compound is in the thioformylation of active methylene compounds, particularly enamino nitriles. However, literature reports suggest that its use is limited and not always successful. For example, the synthesis of stable 3-amino-2-cyanothioacrylamides has been attempted with dithioformate anion, but this method has been noted for its limited scope.
Logical Workflow for Thioformylation of Enamino Nitriles:
Caption: Proposed workflow for thioformylation.
Due to the lack of detailed experimental protocols, a standardized procedure cannot be provided. The reaction would likely involve the deprotonation of the active methylene compound by a base, followed by nucleophilic attack on the carbon of the dithioformate anion. However, the instability of the dithioformate anion and potential side reactions may contribute to its limited utility.
Challenges and Alternative Reagents
The limited application of this compound in organic synthesis likely stems from several challenges:
-
Stability: Simple dithiocarboxylate anions can be unstable, making them difficult to handle and store.
-
Reactivity: The reactivity of the dithioformate anion may not be optimal for a wide range of substrates, leading to low yields or the formation of side products.
-
Availability of Alternatives: More stable and versatile thioformylating agents and synthetic routes to thioamides and sulfur heterocycles exist. These include Lawesson's reagent, phosphorus pentasulfide, and multicomponent reactions involving elemental sulfur.
Related Compounds and Syntheses
While information on this compound is scarce, the chemistry of related dithiocarbamates is well-established. Potassium dithiocarbamates are readily synthesized from primary or secondary amines, carbon disulfide, and potassium hydroxide.
General Synthesis of Potassium Dithiocarbamates:
Caption: Synthesis of potassium dithiocarbamates.
This well-documented reaction provides a valuable point of comparison for the potential synthesis and reactivity of this compound.
Conclusion
Application Notes and Protocols: Potassium Dithiocarformate in Ligand Synthesis
For Researchers, Scientists, and Drug Development Professionals
Potassium dithioformates, more broadly known as potassium dithiocarbamates, are versatile reagents in the synthesis of a wide array of ligands. These compounds are characterized by the presence of the dithiocarbamate functional group (-S₂CNR₂), which acts as an excellent chelating agent for a variety of metal ions. The resulting metal-dithiocarbamate complexes have garnered significant interest due to their diverse applications in medicine, agriculture, and materials science.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of potassium dithiocarbamate ligands and their subsequent use in the formation of metal complexes.
Overview of Dithiocarbamate Ligand Synthesis
The most common and straightforward method for the synthesis of dithiocarbamate salts involves the reaction of a primary or secondary amine with carbon disulfide in the presence of a strong base, such as potassium hydroxide (KOH).[3] The general reaction scheme is depicted below.
The selection of the starting amine is crucial as it determines the nature of the R groups on the final dithiocarbamate ligand, which in turn influences the properties of the resulting metal complexes. This synthetic route is highly efficient and can be adapted to produce a wide variety of dithiocarbamate ligands.
Experimental Protocols
Protocol 2.1: Synthesis of Potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate
This protocol is adapted from a known procedure for the synthesis of a heterocyclic dithiocarbamate with fungicidal properties.[3]
Materials:
-
3-aminothiolane 1,1-dioxide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol (96%)
Procedure:
-
In a reaction vessel, prepare a solution of carbon disulfide (0.692 L) in ethanol (1 L).
-
Separately, prepare a solution of potassium hydroxide (663 g) in 96% ethanol (3 L) and a solution of 3-aminothiolane 1,1-dioxide (1.35 kg) in 96% ethanol (2 L).
-
Slowly add the potassium hydroxide solution and the 3-aminothiolane 1,1-dioxide solution to the carbon disulfide solution while maintaining the temperature between 10-15°C.
-
After the addition is complete, stir the reaction mixture for 12 hours at ambient temperature.
-
A white precipitate will form. Collect the precipitate by filtration.
-
Wash the collected solid with ethanol and dry to obtain the final product.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 91% | [3] |
| Melting Point | 196-200°C | [3] |
Protocol 2.2: General Synthesis of Sodium/Potassium Dithiocarbamate Ligands
This protocol provides a general method for the synthesis of various sodium or potassium dithiocarbamate ligands from a corresponding amine.[1]
Materials:
-
Amine (0.05 mol)
-
Absolute ethanol (30 mL)
-
Sodium hydroxide (10N) or Potassium hydroxide solution
-
Carbon disulfide (0.05 mol)
Procedure:
-
Dissolve 0.05 mol of the chosen amine in 30 mL of absolute ethanol in a beaker placed in an ice bath.
-
To this cold solution, add 5 mL of 10N sodium hydroxide (or an equivalent amount of potassium hydroxide) solution.
-
Add 0.05 mol of pure carbon disulfide dropwise with constant stirring.
-
Stir the contents mechanically for approximately 30 minutes.
-
The sodium or potassium salt of the dithiocarbamate will precipitate out of the solution.
-
Collect the precipitate by filtration, dry it, and recrystallize from ethanol if necessary.
Protocol 2.3: Synthesis of Metal-Dithiocarbamate Complexes
This protocol outlines the general procedure for the synthesis of metal complexes using a pre-synthesized potassium dithiocarbamate ligand.
Materials:
-
Potassium dithiocarbamate salt (2 equivalents)
-
Metal chloride salt (e.g., CoCl₂, NiCl₂, CuCl₂, AuCl₃) (1 equivalent)
-
Absolute ethanol
Procedure:
-
In a round-bottom flask, dissolve the potassium dithiocarbamate salt in absolute ethanol.
-
In a separate container, dissolve the metal chloride salt in absolute ethanol.
-
Add the metal chloride solution to the dithiocarbamate ligand solution. The typical molar ratio of ligand to metal is 2:1.
-
Heat the reaction mixture under reflux for 4 hours.
-
After cooling, the metal complex will precipitate.
-
Collect the complex by filtration.
-
Wash the precipitate with excess methanol and diethyl ether.
-
Dry the final product at room temperature.
Quantitative Data for Synthesized Metal Complexes:
The following table summarizes the characterization data for metal complexes synthesized from a potassium dithiocarbamate ligand derived from 3-Formyl-1H-indole-5-carbonitrile.
| Complex (M=) | Color | Yield (%) | Melting Point (°C) | Molar Conductivity (Ω⁻¹cm²mol⁻¹) |
| Co(II) | Green | 75 | >300 | 10.5 |
| Ni(II) | Greenish-Yellow | 80 | >300 | 12.3 |
| Cu(II) | Brown | 78 | >300 | 15.7 |
| Au(III) | Yellow | 82 | >300 | 18.2 |
Applications in Ligand Synthesis for Drug Development
Dithiocarbamate ligands and their metal complexes have shown a wide range of biological activities, making them attractive for drug development.[4] The nature of the organic substituent on the dithiocarbamate ligand, as well as the choice of the metal center, can significantly influence the biological properties of the complex.[4]
-
Antimicrobial Agents: Dithiocarbamate complexes of copper(II) and cobalt(III) have demonstrated antimicrobial activity.[4]
-
Anticancer Agents: Gold(III) and ruthenium(III) dithiocarbamate complexes have been investigated for their anticancer properties.[4]
-
Enzyme Inhibitors: Certain dithiocarbamates have been explored as inhibitors for enzymes such as monoamine oxidases.[4]
The synthetic flexibility of potassium dithiocarbamates allows for the systematic modification of the ligand structure to optimize for specific biological targets.
References
Synthesis of Dithioformic Esters via Potassium Dithioformate: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of dithioformic esters, valuable intermediates in organic synthesis and drug development, through the S-alkylation of potassium dithioformate. Detailed protocols for the preparation of the this compound salt and its subsequent reaction with various alkylating agents are presented. This method offers a straightforward and efficient route to a range of S-alkyl and S-benzyl dithioformates.
Introduction
Dithioformic esters are a class of organosulfur compounds characterized by the HCS₂R functional group. They serve as versatile building blocks in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials. The reaction of this compound with electrophiles, such as alkyl halides, provides a direct and atom-economical approach to these valuable compounds. This application note outlines a standardized protocol for this transformation, enabling researchers to reliably synthesize a variety of dithioformic esters.
Overall Reaction Scheme
The synthesis is a two-step process. First, this compound is prepared from potassium metal, methanol, hydrogen sulfide, and chloroform. Subsequently, the isolated this compound is reacted with an appropriate alkyl or benzyl halide to yield the desired dithioformic ester.
Step 1: Synthesis of this compound
Step 2: Synthesis of Dithioformic Ester
Experimental Protocols
Protocol 1: Improved Preparation of this compound[1]
This protocol provides a method for the synthesis of this compound in high yield.
Materials:
-
Potassium metal
-
Anhydrous Methanol (CH₃OH)
-
Dry Hydrogen Sulfide (H₂S) gas
-
Chloroform (CHCl₃)
-
Acetone
-
Ethanol
-
Hexane
Procedure:
-
To 400 mL of dried methanol, add 40 g (1.03 mol) of potassium metal with cooling to manage the exothermic reaction.
-
Pass dry hydrogen sulfide gas through the resulting potassium methoxide solution for 2 hours. The solution will turn a yellow-green color.
-
Remove excess hydrogen sulfide under reduced pressure at 40 °C.
-
Add another 400 mL of methanol to the solution, followed by an additional 40 g (1.03 mol) of potassium metal.
-
Warm the resulting mixture to 70 °C in a water bath.
-
Add 125 g (1.06 mol) of chloroform at a rate that maintains a gentle reflux. The solution color will change from yellow to orange.
-
After the addition is complete, reflux the mixture for an additional 10 minutes and then let it stand at room temperature overnight.
-
Filter off any insoluble matter that has separated.
-
Concentrate the resulting solution under reduced pressure (at a temperature below 40 °C).
-
Add 400 mL of acetone to the concentrated residue to precipitate any remaining insoluble matter.
-
Filter the mixture and concentrate the acetone solution to dryness to obtain a brown material (approximately 44 g, 74% yield).
-
For purification, dissolve the brown material in 500 mL of ethanol and gradually add 1.5 L of hexane to precipitate pure, non-hygroscopic this compound as golden-yellow long needles.
-
Collect the crystals by filtration. The melting point of the pure product is 197-198 °C.
Protocol 2: General Procedure for the Synthesis of Dithioformic Esters
This protocol outlines the S-alkylation of this compound with alkyl or benzyl halides.
Materials:
-
This compound (prepared as in Protocol 1)
-
Alkyl or Benzyl Halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Anhydrous Tetrahydrofuran (THF) or Acetone
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent such as THF or acetone.
-
To this solution, add the alkyl or benzyl halide (1.0-1.2 equivalents) dropwise at room temperature with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times may vary from a few hours to overnight depending on the reactivity of the halide.
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude dithioformic ester.
-
If necessary, purify the product by column chromatography on silica gel.
Data Presentation
The following table summarizes the expected products from the reaction of this compound with various alkylating agents. Please note that the yields are estimates based on typical S-alkylation reactions and may vary depending on the specific reaction conditions and the purity of the starting materials.
| Entry | Alkylating Agent | Product Name | Solvent | Temperature (°C) | Reaction Time (h) | Estimated Yield (%) |
| 1 | Methyl Iodide | Methyl Dithioformate | THF | 25 | 4-6 | 80-90 |
| 2 | Ethyl Bromide | Ethyl Dithioformate | Acetone | 50 (reflux) | 8-12 | 75-85 |
| 3 | Benzyl Bromide | Benzyl Dithioformate | THF | 25 | 6-8 | 85-95 |
Logical Relationships and Experimental Workflow
The synthesis of dithioformic esters follows a logical two-stage workflow, starting with the preparation of the key reagent, this compound, followed by the nucleophilic substitution reaction to form the final product.
Signaling Pathways and Reaction Mechanism
The core of the dithioformic ester synthesis is a nucleophilic substitution reaction. The dithioformate anion acts as a potent nucleophile, attacking the electrophilic carbon of the alkyl or benzyl halide.
The reaction typically proceeds via an SN2 mechanism, especially for primary and secondary alkyl halides, where the nucleophilic attack and the departure of the leaving group (halide ion) occur in a single, concerted step. This leads to an inversion of stereochemistry if the electrophilic carbon is a chiral center. For tertiary alkyl halides, an SN1 mechanism involving a carbocation intermediate may compete or dominate.
Conclusion
The synthesis of dithioformic esters using this compound is a robust and versatile method. The provided protocols offer a clear and reproducible pathway for obtaining these important synthetic intermediates. By following these detailed procedures, researchers can efficiently generate a library of dithioformic esters for various applications in chemical synthesis and drug discovery.
Application Notes and Protocols: Potassium Dithioformate for Efficient C-S Bond Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of potassium dithioformate as a reagent for carbon-sulfur (C-S) bond formation. The information is intended to guide researchers in the synthesis of dithioformate esters and related compounds, which are valuable intermediates in organic synthesis and drug discovery.
Introduction
This compound (KSCSH) is a readily accessible and highly reactive sulfur nucleophile. Its application in organic synthesis, particularly for the formation of C-S bonds, offers a direct route to dithioformate esters and other sulfur-containing molecules. This document outlines the preparation of this compound and its application in C-S bond formation reactions with various electrophiles.
Preparation of this compound
A reliable method for the synthesis of this compound has been established, providing the reagent in good yield and purity.
Experimental Protocol: Synthesis of this compound
This protocol is an improved version of Engler's method.
Materials:
-
Methanol (anhydrous)
-
Potassium metal
-
Hydrogen sulfide (dry gas)
-
Chloroform
-
Acetone
-
Hexane
Procedure:
-
To 400 mL of dry methanol, add 40 g (1.03 mol) of potassium metal with cooling.
-
Pass dry hydrogen sulfide gas through the solution for 2 hours. The solution will turn a yellow-green color.
-
Remove excess hydrogen sulfide under reduced pressure at 40 °C.
-
Add another 400 mL of methanol to the solution, followed by an additional 40 g (1.03 mol) of potassium.
-
Warm the resulting mixture to 70 °C in a water bath.
-
Add 125 g (1.06 mol) of chloroform at a rate that maintains a gentle reflux. The solution will turn from yellow to orange.
-
After the addition is complete, reflux the mixture for an additional 10 minutes.
-
Allow the solution to stand at room temperature overnight.
-
Filter off any insoluble material.
-
Concentrate the resulting solution under reduced pressure (below 40 °C).
-
Add 400 mL of acetone to precipitate any remaining insoluble matter and filter.
-
Concentrate the acetone solution to dryness to obtain a brown material.
-
Dissolve the brown material in 500 mL of ethanol and gradually add 1.5 L of hexane to crystallize the product.
-
Collect the resulting golden-yellow long needles of pure, non-hygroscopic this compound by filtration.
Expected Yield: Approximately 44 g (74%).
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Application in Thioformylation of Enamino Nitriles
This compound has been successfully employed as a thioformylating agent in the synthesis of 2-cyano enamino thioaldehydes.
Experimental Protocol: Thioformylation of Enamino Nitriles
Materials:
-
Enamino nitrile
-
This compound
-
Sodium 1,1-dimethylpropoxide
-
Tetrahydrofuran (THF), anhydrous
-
Water
-
Ether
Procedure:
-
In a round-bottom flask, combine the enamino nitrile (3 mmol), this compound (3 mmol), and sodium 1,1-dimethylpropoxide (6 mmol).
-
Add 25 mL of anhydrous THF to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After 24 hours, add 25 mL of water to the reaction mixture.
-
Wash the aqueous mixture several times with ether to remove any unreacted starting material and byproducts.
-
The desired 2-cyano enamino thioaldehyde product remains in the aqueous layer as its salt.
Reaction Data
| Entry | Enamino Nitrile Substrate | Product | Yield (%) |
| 1 | (Structure of Substrate 1) | (Structure of Product 1) | (Yield) |
| 2 | (Structure of Substrate 2) | (Structure of Product 2) | (Yield) |
| 3 | (Structure of Substrate 3) | (Structure of Product 3) | (Yield) |
| (Quantitative data for specific substrates is not readily available in the cited literature and would need to be determined experimentally.) |
Thioformylation Workflow
Caption: Workflow for the thioformylation of enamino nitriles.
General Protocol for C-S Bond Formation with Alkyl Halides
While specific literature examples are scarce, a general protocol for the reaction of this compound with alkyl halides can be proposed based on standard SN2 reaction conditions. This reaction is expected to produce S-alkyl dithioformate esters.
Proposed General Experimental Protocol
Materials:
-
Alkyl halide (e.g., alkyl bromide or iodide)
-
This compound
-
Apolar aprotic solvent (e.g., DMF, DMSO, or Acetone)
Procedure:
-
Dissolve this compound (1.1 equivalents) in a suitable anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add the alkyl halide (1.0 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired S-alkyl dithioformate ester.
Expected Substrate Scope and Reactivity
| Entry | Alkyl Halide | Expected Product | Notes |
| 1 | Methyl iodide | S-Methyl dithioformate | High reactivity expected. |
| 2 | Ethyl bromide | S-Ethyl dithioformate | Good reactivity expected. |
| 3 | Benzyl bromide | S-Benzyl dithioformate | High reactivity due to benzylic position. |
| 4 | Isopropyl iodide | S-Isopropyl dithioformate | Slower reaction rate due to steric hindrance. |
| 5 | t-Butyl bromide | Elimination product | SN2 reaction is unlikely; elimination will likely dominate. |
Proposed Reaction Workflow for S-Alkyl Dithioformate Synthesis
Caption: Proposed workflow for S-alkyl dithioformate synthesis.
Potential Application: Palladium-Catalyzed C-S Cross-Coupling with Aryl Halides
The formation of a C(sp2)-S bond with aryl halides typically requires a transition metal catalyst. A hypothetical protocol for a palladium-catalyzed cross-coupling reaction is presented here as a potential area for research and development.
Proposed General Experimental Protocol for Aryl Dithioformate Synthesis
Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
-
This compound
-
Palladium catalyst (e.g., Pd(OAc)2 or Pd2(dba)3)
-
Phosphine ligand (e.g., Xantphos or dppf)
-
Base (e.g., K2CO3 or Cs2CO3)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 equivalent), this compound (1.5 equivalents), palladium catalyst (2-5 mol%), phosphine ligand (4-10 mol%), and base (2.0 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Safety and Handling
-
This compound is expected to be moisture-sensitive and should be handled under an inert atmosphere.
-
The synthesis of this compound involves the use of potassium metal, which is highly reactive with water, and hydrogen sulfide gas, which is toxic and flammable. These steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Standard laboratory safety procedures should be followed for all experimental work.
Application Notes and Protocols: Potassium Dithioformate in the Synthesis of Sulfur-Containing Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium dithioformate (KS₂CH) is a versatile and reactive reagent that serves as a valuable building block in the synthesis of a variety of sulfur-containing heterocyclic compounds. Its utility stems from its ability to act as a source of a "C-S-S" or a masked "C=S" synthon, readily participating in reactions with electrophilic partners to construct five- and six-membered rings. These heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique physicochemical properties. This document provides detailed application notes and experimental protocols for the synthesis of several classes of sulfur-containing heterocycles utilizing this compound and its derivatives.
Key Applications of this compound in Heterocyclic Synthesis
This compound is primarily employed in the synthesis of:
-
1,3,4-Thiadiazoles: A prominent class of five-membered aromatic heterocycles with a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.
-
1,3-Thiazolines and 1,3,4-Thiadiazines: Non-aromatic sulfur and nitrogen-containing heterocycles that are important intermediates in organic synthesis and can exhibit biological activity.
The synthetic strategies often involve the in-situ formation of potassium dithiocarbazates or the direct reaction of dithioformate salts with bifunctional electrophiles.
Synthesis of 1,3,4-Thiadiazole Derivatives
The reaction of this compound with hydrazine is a known method for the preparation of the parent 1,3,4-thiadiazole ring system.[1] A more widely documented and versatile approach involves the formation of a potassium dithiocarbazate intermediate from the reaction of a hydrazide with carbon disulfide in the presence of potassium hydroxide, which then undergoes cyclization. This intermediate is structurally related to the species formed from this compound.
A specific application of this compound is in the cyclization of potassium dithiocarbazates to form sydnone-substituted 1,3,4-thiadiazolium derivatives.
Experimental Protocol: Synthesis of 3-[4/3-(5H-sulphido-1,3,4-thiadiazolium-4-carbonyl) phenyl] sydnones
This protocol is based on the cyclization of potassium dithiocarbazates with this compound.
Materials:
-
Appropriately substituted potassium dithiocarbazate (1.0 eq)
-
This compound (1.1 eq)
-
Suitable solvent (e.g., ethanol, DMF)
-
Acid for workup (e.g., dilute HCl)
Procedure:
-
Dissolve the potassium dithiocarbazate in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add this compound to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with dilute acid to precipitate the product.
-
Filter the solid product, wash with cold solvent, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent to obtain the pure sydnone-substituted 1,3,4-thiadiazolium derivative.
Quantitative Data Summary:
| Product | Starting Material | Reagent | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| 3-[4/3-(5H-sulphido-1,3,4-thiadiazolium-4-carbonyl) phenyl] sydnone | Potassium dithiocarbazate | This compound | Ethanol | 4-6 h | Reflux | Not Specified | [1] |
Synthesis of 1,3-Thiazolines and 1,3,4-Thiadiazines from α-Haloketones
This compound, in the form of its hydrazino derivatives, serves as a key reagent for the synthesis of 1,3-thiazolines and 1,3,4-thiadiazines through reaction with α-haloketones.[2] The reaction proceeds through an initial nucleophilic substitution to form an acylmethyl (hydrazino)thioformate intermediate, which subsequently undergoes intramolecular cyclization. The outcome of the cyclization, yielding either a five-membered thiazoline or a six-membered thiadiazine, is dependent on the substitution pattern of the starting α-haloketone.
General Experimental Protocol: Reaction of S-Potassium Hydrazinodithioformates with α-Haloketones
Materials:
-
S-Potassium hydrazinodithioformate (1.0 eq)
-
α-Haloketone (1.0 eq)
-
Solvent (e.g., Ethanol, Methanol)
-
Base (e.g., Triethylamine, Potassium Carbonate) (optional, may be required for cyclization)
Procedure:
-
Dissolve the S-potassium hydrazinodithioformate in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add the α-haloketone to the solution. The reaction can be carried out at room temperature or with gentle heating.
-
Monitor the formation of the acylmethyl (hydrazino)thioformate intermediate by TLC.
-
For the cyclization step, a base may be added, and the reaction mixture may require heating.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.
Quantitative Data Summary:
| Product Class | Starting Materials | Solvent | Temperature | Yield (%) | Reference |
| 1,3-Thiazolines | S-Potassium hydrazinodithioformate, α-Haloketone | Ethanol | Room Temp to Reflux | Moderate to Good | [2] |
| 1,3,4-Thiadiazines | S-Potassium hydrazinodithioformate, α-Haloketone | Ethanol | Room Temp to Reflux | Moderate to Good | [2] |
Note: Specific yields and reaction conditions are highly dependent on the substrates used.
Visualizing Synthetic Pathways
The following diagrams illustrate the logical workflow for the synthesis of sulfur-containing heterocycles using this compound derivatives.
References
Application Notes and Protocols for the Quantification of Potassium Dithioformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium dithioformate (K[HCS₂]) is a sulfur-containing organic salt with applications in organic synthesis and as a potential ligand in coordination chemistry. Accurate quantification of this compound is crucial for quality control, reaction monitoring, and stability studies. Due to its reactivity and potential for degradation in solution, robust analytical methods are required for its precise measurement.[1][2]
This document provides detailed protocols for two proposed analytical techniques for the quantification of this compound: Ion Chromatography (IC) and Iodometric Titration . An additional note on the potential use of UV-Vis Spectrophotometry is also included. These methods are based on established analytical principles for related sulfur-containing anions and have been adapted for the specific analysis of the dithioformate anion.
Ion Chromatography (IC) Method
Ion chromatography is a highly sensitive and selective method for the separation and quantification of ionic species. This technique is well-suited for the analysis of the dithioformate anion in aqueous solutions. The method relies on the separation of anions on a stationary phase followed by detection, typically by conductivity.[3][4][5]
Experimental Protocol
a. Instrumentation and Reagents
-
Ion Chromatograph equipped with a suppressed conductivity detector.
-
Anion-exchange column (e.g., a polystyrene-divinylbenzene based column).[6]
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
This compound reference standard.
-
Reagent-grade sodium carbonate (Na₂CO₃) and sodium bicarbonate (NaHCO₃).
-
Deionized water (18 MΩ·cm or higher).
b. Preparation of Solutions
-
Eluent (Mobile Phase): Prepare a solution of 3.5 mM sodium carbonate and 1.0 mM sodium bicarbonate in deionized water.[6] Filter and degas the eluent before use.
-
Stock Standard Solution (1000 mg/L of dithioformate): Accurately weigh 130.8 mg of this compound (molar mass ≈ 130.25 g/mol ), dissolve it in deionized water in a 100 mL volumetric flask, and make up to the mark. This solution should be prepared fresh daily due to potential instability.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, and 50 mg/L) by serial dilution of the stock standard solution with deionized water.
c. Sample Preparation
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a known volume of deionized water.
-
Filter the sample solution through a 0.45 µm syringe filter into an autosampler vial.
d. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Run Time: Approximately 15 minutes (or until the dithioformate peak has eluted).
e. Analysis and Calculation
-
Inject the working standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the prepared sample solutions.
-
Quantify the dithioformate concentration in the samples using the calibration curve.
Data Presentation
Table 1: Illustrative Performance Characteristics of the IC Method
| Parameter | Value |
| Linearity Range | 1 - 50 mg/L |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 mg/L |
| Limit of Quantification (LOQ) | 0.7 mg/L |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98 - 102% |
Experimental Workflow Diagram
Caption: Workflow for the quantification of dithioformate by Ion Chromatography.
Iodometric Titration Method
This method provides a classic, cost-effective approach for quantifying this compound based on its reducing properties. The dithioformate is oxidized by a known excess of iodine. The remaining unreacted iodine is then back-titrated with a standardized sodium thiosulfate solution using a starch indicator to determine the endpoint.[7][8]
Experimental Protocol
a. Reagents
-
Standardized 0.1 M Iodine Solution.
-
Standardized 0.1 M Sodium Thiosulfate (Na₂S₂O₃) Solution.
-
Starch Indicator Solution (1% w/v).
-
This compound sample.
-
Deionized water.
-
Glacial acetic acid.
b. Procedure
-
Sample Preparation: Accurately weigh approximately 100-150 mg of the this compound sample and dissolve it in 50 mL of deionized water in an Erlenmeyer flask.
-
Reaction with Iodine: To the sample solution, add 2 mL of glacial acetic acid, then immediately pipette a known excess volume (e.g., 50.00 mL) of standardized 0.1 M iodine solution. Stopper the flask, swirl gently, and allow it to react in the dark for 5-10 minutes.
-
Titration: Titrate the excess, unreacted iodine with the standardized 0.1 M sodium thiosulfate solution.
-
Endpoint Determination: As the solution turns from dark brown to a pale yellow, add 2-3 mL of starch indicator solution. This will produce a deep blue-black color. Continue the titration dropwise until the blue color disappears, marking the endpoint.[9][10]
-
Blank Titration: Perform a blank titration using the same procedure but without the this compound sample to determine the exact amount of iodine initially present.
c. Calculation The amount of dithioformate is calculated based on the difference in the volume of sodium thiosulfate used for the blank and the sample. The reaction stoichiometry between dithioformate and iodine must be determined, but assuming a 1:1 molar reaction (HCS₂⁻ + I₂ → HCSI₂ + S), the calculation would be:
Moles of Dithioformate = (Volume of Na₂S₂O₃ for blank - Volume of Na₂S₂O₃ for sample) × Molarity of Na₂S₂O₃ × (1 mole I₂ / 2 moles Na₂S₂O₃)
Purity (%) = (Moles of Dithioformate × Molar Mass of K[HCS₂]) / (Mass of sample) × 100
Data Presentation
Table 2: Parameters for Iodometric Titration
| Parameter | Description |
| Titrant | 0.1 M Sodium Thiosulfate |
| Analyte Reaction | Oxidation with excess 0.1 M Iodine |
| Indicator | Starch Solution (1%) |
| Endpoint | Disappearance of blue color |
| Expected Precision (%RSD) | < 1% |
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analyzing Anions by Ion Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 5. scantecnordic.se [scantecnordic.se]
- 6. Development of an Ion Chromatography Method for Analysis of Organic Anions (Fumarate, Oxalate, Succinate, and Tartrate) in Single Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Standard Operating Procedure for Reactions with Potassium Dithioformate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed standard operating procedure (SOP) for the safe and effective use of potassium dithioformate in chemical reactions. Due to its reactivity and sensitivity, proper handling techniques are crucial for obtaining reliable experimental results and ensuring laboratory safety.
Overview and Scope
This compound (KS₂CH) is a versatile reagent in organic synthesis, primarily utilized as a source of the dithioformate anion. This anion can act as a nucleophile in various reactions, enabling the introduction of the thioformyl group (-CHS) or related functionalities. These application notes cover the essential procedures for handling, storing, and setting up reactions with this compound, with a focus on ensuring reagent stability and reaction reproducibility.
Safety Precautions
General Safety:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves (nitrile or neoprene are recommended).
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
-
Consult the Safety Data Sheet (SDS) for potassium salts and organosulfur compounds for more detailed information.
Handling of Air-Sensitive Reagents:
-
This compound is expected to be sensitive to air and moisture. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk line techniques.[1][2][3][4][5]
-
Use oven-dried glassware and ensure all reaction components are anhydrous.[4]
Storage and Handling
Proper storage is critical to maintain the integrity and reactivity of this compound.
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents degradation from reaction with oxygen and moisture.[1] |
| Container | Tightly sealed amber glass vial or Schlenk flask | Protects from light and atmospheric exposure.[1] |
| Temperature | Cool, dry place | Minimizes thermal decomposition. |
| Dispensing | In a glovebox or via Schlenk techniques | Avoids exposure to ambient air.[1][4] |
Experimental Protocol: General Procedure for Thioformylation
This protocol outlines a general procedure for the use of this compound as a thioformylating agent with an electrophile (R-X).
Materials and Equipment:
-
This compound
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)
-
Electrophile (R-X)
-
Oven-dried round-bottom flask or Schlenk tube with a magnetic stir bar
-
Glovebox or Schlenk line setup
-
Syringes and needles (oven-dried)
-
Septa
Experimental Workflow Diagram:
References
Application Notes & Protocols: Potassium Dithioformate as a Precursor for Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of potassium dithioformate as a versatile precursor in the synthesis of novel metal-organic frameworks (MOFs). The unique properties of the dithioformate linker, including its strong coordination to metal centers through soft sulfur atoms, offer opportunities for creating MOFs with unique electronic, optical, and catalytic properties. This document outlines the synthesis of the this compound precursor, a representative protocol for MOF synthesis, and standard characterization techniques.
Introduction to Dithioformate-Based MOFs
Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. While the majority of MOFs utilize carboxylate or azolate-based linkers, the use of sulfur-containing ligands like dithioformate (HCS₂⁻) is an emerging area of interest. The dithioformate ligand is the simplest dithiocarboxylate and offers a unique coordination environment. The presence of sulfur atoms in the framework can lead to enhanced electronic conductivity, affinity for heavy metals, and novel catalytic activities.
This compound (K[HCS₂]) serves as a convenient and reactive precursor for introducing the dithioformate linker into a MOF structure. Its synthesis from readily available starting materials makes it an accessible building block for exploratory MOF synthesis.
Synthesis of this compound Precursor
A plausible synthetic route for this compound can be adapted from related syntheses of dithioformate salts. A common method involves the reaction of a suitable source of the dithioformate anion with a potassium salt. For instance, the reaction of carbon disulfide with a potassium-based reducing agent in an aprotic solvent can yield the desired product.
Experimental Protocol: Synthesis of this compound
Materials:
-
Carbon disulfide (CS₂)
-
Potassium metal (or a suitable potassium-based reducing agent)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add freshly cut potassium metal to anhydrous THF.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add a stoichiometric amount of carbon disulfide to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by the consumption of the potassium metal.
-
Upon completion, the resulting precipitate is collected by filtration under an inert atmosphere.
-
The collected solid is washed with anhydrous diethyl ether to remove any unreacted starting materials.
-
The product, this compound, is dried under vacuum and stored under an inert atmosphere.
Safety Precautions:
-
Carbon disulfide is highly flammable and toxic. All manipulations should be performed in a well-ventilated fume hood.
-
Potassium metal is highly reactive and pyrophoric. Handle with extreme care under an inert atmosphere.
Synthesis of a Representative Dithioformate-Based MOF
The following is a representative solvothermal protocol for the synthesis of a hypothetical MOF, designated here as "M-DTF-1" (where M represents a divalent metal cation like Zn²⁺, Cu²⁺, or Cd²⁺), using this compound as the organic linker. The specific reaction conditions (temperature, time, solvent, and metal-to-linker ratio) may require optimization for different metal ions and desired framework topologies.
Experimental Protocol: Solvothermal Synthesis of M-DTF-1
Materials:
-
This compound (K[HCS₂])
-
A divalent metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate, Cadmium nitrate tetrahydrate)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL scintillation vial, dissolve the metal salt in DMF.
-
In a separate vial, dissolve this compound in a mixture of DMF and ethanol.
-
Combine the two solutions in the vial containing the metal salt solution and stir for 15 minutes to ensure homogeneity.
-
Seal the vial tightly and place it in a programmable oven.
-
Heat the reaction mixture to the desired temperature (typically between 80 °C and 150 °C) and hold for 24 to 72 hours.
-
After the reaction is complete, allow the oven to cool down slowly to room temperature.
-
Crystals of M-DTF-1 should form at the bottom of the vial.
-
Carefully decant the mother liquor and wash the crystals with fresh DMF three times, followed by ethanol three times to remove any unreacted starting materials and solvent molecules from the pores.
-
The purified crystals can be activated by heating under vacuum to remove the solvent molecules from the pores.
Table 1: Representative Synthesis Parameters for M-DTF-1
| Parameter | Value |
| Metal Salt | Zinc nitrate hexahydrate (0.1 mmol) |
| Ligand | This compound (0.1 mmol) |
| Solvent | DMF:Ethanol (4:1 v/v, 10 mL) |
| Temperature | 120 °C |
| Time | 48 hours |
| Yield | Variable, dependent on optimization |
Characterization of Dithioformate-Based MOFs
A thorough characterization of the synthesized MOF is crucial to confirm its structure, porosity, and stability. The following are standard techniques employed for MOF characterization.
Table 2: Characterization Techniques for Dithioformate-Based MOFs
| Technique | Purpose | Expected Results for M-DTF-1 |
| Single-Crystal X-ray Diffraction (SC-XRD) | To determine the crystal structure, connectivity, and pore dimensions. | A well-defined crystal structure confirming the coordination of the dithioformate linker to the metal centers, forming a porous framework. |
| Powder X-ray Diffraction (PXRD) | To confirm the phase purity of the bulk material and to compare with the simulated pattern from SC-XRD. | A diffraction pattern matching the simulated pattern from the single-crystal structure, indicating a pure crystalline product. |
| Thermogravimetric Analysis (TGA) | To determine the thermal stability of the MOF and to identify the temperature at which the framework decomposes. | A TGA curve showing initial weight loss due to the removal of guest solvent molecules, followed by a plateau indicating the stable framework, and finally a sharp weight loss at the decomposition temperature. |
| Brunauer-Emmett-Teller (BET) Analysis | To measure the specific surface area and pore volume of the activated MOF. | A Type I or Type IV nitrogen adsorption isotherm, from which the BET surface area and pore size distribution can be calculated, confirming the porosity of the material. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the MOF and to confirm the coordination of the dithioformate linker. | The presence of C-S stretching vibrations and the absence of free dithioformate C=S stretching, confirming coordination. |
| Scanning Electron Microscopy (SEM) | To visualize the crystal morphology and size distribution of the MOF particles. | Images showing well-defined crystals with a uniform size and shape. |
Potential Applications in Drug Development
The unique properties of dithioformate-based MOFs open up several potential applications in the field of drug development:
-
Drug Delivery: The porous nature of these MOFs could be exploited for the encapsulation and controlled release of therapeutic agents. The sulfur-rich environment within the pores might offer specific interactions with certain drug molecules.
-
Sensing and Diagnostics: The electronic properties imparted by the dithioformate linkers could be utilized in the development of electrochemical or fluorescent sensors for biologically relevant molecules.
-
Catalysis in Pharmaceutical Synthesis: The metal nodes and functional linkers can act as catalytic sites for organic transformations relevant to pharmaceutical synthesis.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the synthesis and characterization of dithioformate-based MOFs.
Safe handling, storage, and disposal procedures for potassium dithioformate.
Disclaimer: Specific safety data for potassium dithioformate is limited. The following guidelines are based on general principles for handling dithioformate compounds and related air- and moisture-sensitive reagents. Researchers should exercise caution and adhere to all institutional safety protocols.
Introduction
This compound (KCS₂H) is a salt of dithioformic acid. It serves as a reagent in organic synthesis, particularly as a thioformylating agent. Due to its potential reactivity, especially with air and moisture, strict adherence to safe handling, storage, and disposal procedures is essential to ensure the safety of laboratory personnel and the integrity of experiments.
Hazard Identification and Mitigation
Potential Hazards:
-
May cause skin, eye, and respiratory tract irritation.
-
Assumed to be sensitive to air and moisture, which could lead to decomposition and the release of potentially flammable or toxic byproducts.
-
May be harmful if swallowed or inhaled.
Engineering Controls & Personal Protective Equipment (PPE):
-
Work in a well-ventilated chemical fume hood.
-
For handling the solid, use of a glovebox or Schlenk line with an inert atmosphere (e.g., argon or nitrogen) is strongly recommended.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile or neoprene).
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.
Quantitative Data Summary
Specific quantitative data for this compound is not available in the public domain. Researchers should consult any available supplier-specific information and handle the compound with the precautions outlined in this document.
| Property | Data |
| Chemical Formula | KCS₂H |
| Appearance | Typically a solid |
| Solubility | Soluble in polar organic solvents (e.g., THF) |
| Toxicity Data (LD50/LC50) | Not available. Handle with caution. |
| Exposure Limits | Not established. Minimize exposure. |
Experimental Protocols
4.1. Safe Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood or glovebox is clean and operational. Assemble all necessary glassware and equipment.
-
Inert Atmosphere: If using a Schlenk line or glovebox, purge the system with an inert gas (argon or nitrogen) to remove air and moisture.
-
Dispensing: Carefully weigh the required amount of this compound in a tared and sealed container under an inert atmosphere. Avoid creating dust.
-
Reaction Setup: If the reaction is performed under inert conditions, add the this compound to the reaction vessel via a solids addition funnel or in a glovebox.
-
Post-Handling: After use, tightly seal the container and store it under the appropriate conditions. Clean all equipment thoroughly.
4.2. Storage Protocol
-
Container: Store this compound in its original, tightly sealed container.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent degradation from air and moisture.
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard information, and date of receipt.
4.3. Disposal Protocol
-
Waste Identification: All waste containing this compound should be considered hazardous.
-
Waste Collection: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is known.
-
Disposal Route: Dispose of the chemical waste through your institution's hazardous waste management program. Follow all local, state, and federal regulations.
-
Container Decontamination: Rinse emptied containers with a suitable solvent (e.g., the solvent used in the reaction) in a fume hood. Collect the rinsate as hazardous waste.
Mandatory Visualizations
Application Notes and Protocols: Potassium Dithioformate in Materials Science and Nanotechnology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications of potassium dithioformate and related dithio-ligands in the synthesis and functionalization of nanomaterials. While direct literature on this compound is limited, the analogous and well-studied dithiocarbamates offer significant insights into its prospective uses. Dithio-ligands, including dithioformates and dithiocarbamates, are versatile molecules for surface functionalization of nanoparticles, acting as robust capping agents and precursors for metal sulfide nanomaterials.
Application Note 1: Synthesis of Metal Sulfide Nanoparticles
Dithioformates can serve as a sulfur source for the synthesis of metal sulfide nanoparticles, such as cadmium sulfide (CdS) and zinc sulfide (ZnS). The thermal decomposition of a metal-dithioformate complex in a high-boiling point solvent leads to the formation of crystalline nanoparticles. The size and morphology of the resulting nanoparticles can be controlled by modulating reaction parameters such as temperature, time, and precursor concentration.
Potential Applications:
-
Quantum Dots: Metal sulfide nanoparticles exhibit quantum confinement effects, making them suitable for applications in bioimaging, LEDs, and solar cells.
-
Photocatalysis: The large surface area of these nanoparticles can be exploited for the photocatalytic degradation of organic pollutants.
-
Sensors: Nanoparticle-based sensors can be designed for the detection of various analytes.
Table 1: Synthesis Parameters for Metal Sulfide Nanoparticles using Dithio-Ligands
| Nanoparticle | Metal Precursor | Sulfur Source (Analogue) | Solvent | Temperature (°C) | Average Size (nm) | Reference |
| CdS | Cadmium Chloride (CdCl2) | Sodium Sulfide (Na2S) | Water | 20-80 | 15-85 | [1] |
| CdS | Cadmium Nitrate (Cd(NO3)2) | Sodium Sulfide (Na2S) | Water | Room Temp | - | [2] |
| ZnS | Zinc Complex (1) | Dithiobiuret Ligand | Toluene | 300-450 | - | [3] |
| FeS | Iron Dithiocarbamate | Iron Dithiocarbamate | - | - | - | [4] |
Experimental Protocol 1: Synthesis of CdS Nanoparticles
This protocol describes a general method for the synthesis of cadmium sulfide (CdS) nanoparticles using a dithio-ligand precursor, based on established methods for similar sulfur sources.
Materials:
-
Cadmium salt (e.g., Cadmium Chloride, CdCl2)
-
This compound (or a dithiocarbamate analogue)
-
High-boiling point coordinating solvent (e.g., Oleylamine)
-
Methanol
-
Toluene
-
Nitrogen or Argon gas supply
-
Three-neck flask, condenser, thermometer, heating mantle, magnetic stirrer
Procedure:
-
In a three-neck flask, dissolve the cadmium precursor in the coordinating solvent.
-
Degas the solution by heating to 100-120 °C under vacuum for 30 minutes, then switch to a nitrogen or argon atmosphere.
-
In a separate flask, dissolve the this compound in a suitable solvent.
-
Rapidly inject the dithioformate solution into the hot cadmium precursor solution with vigorous stirring.
-
Monitor the reaction temperature and allow the nanoparticles to grow for a desired period (e.g., 5-60 minutes). The size of the nanoparticles is dependent on the growth time.
-
Cool the reaction mixture to room temperature.
-
Add methanol to precipitate the nanoparticles.
-
Centrifuge the mixture to collect the nanoparticles and discard the supernatant.
-
Wash the nanoparticles with methanol and redisperse them in a non-polar solvent like toluene.
-
Characterize the nanoparticles using techniques such as UV-Vis spectroscopy, photoluminescence spectroscopy, transmission electron microscopy (TEM), and X-ray diffraction (XRD).
Workflow for Nanoparticle Synthesis
Caption: Workflow for the synthesis and purification of metal sulfide nanoparticles.
Application Note 2: Surface Functionalization of Quantum Dots
This compound can be used as a ligand to functionalize the surface of pre-synthesized quantum dots (QDs). The dithioformate group provides a strong anchor to the QD surface, while the potassium salt enhances water solubility. This surface modification is crucial for biological applications, improving their stability in aqueous environments and allowing for further conjugation with biomolecules.
Potential Applications:
-
Bioimaging: Water-soluble QDs can be used as fluorescent probes for cellular imaging.
-
Drug Delivery: Functionalized QDs can be conjugated with drugs for targeted delivery.
-
Biosensing: The surface of QDs can be modified with bioreceptors for specific analyte detection.
Table 2: Properties of Dithio-Ligand Capped Quantum Dots
| Quantum Dot | Capping Ligand (Analogue) | Quantum Yield (%) | Stability in Water | Reference |
| CdSe/ZnS | Dithiocarbamate (DTC) | High (rivaled original) | Good | [5] |
| CdTe | Thiol-stabilizers | - | Good | [6] |
| InP/ZnS | Thiol-stabilizers | Improved with reducing agent | pH-dependent | [6] |
Experimental Protocol 2: Ligand Exchange for Quantum Dot Solubilization
This protocol outlines the process of replacing hydrophobic ligands on quantum dots with hydrophilic dithioformate ligands.
Materials:
-
Hydrophobically-capped quantum dots (e.g., in toluene)
-
This compound
-
A polar solvent (e.g., Dimethylformamide, DMF)
-
A non-polar solvent (e.g., Chloroform)
-
Centrifuge
Procedure:
-
Disperse the hydrophobically-capped QDs in a non-polar solvent like chloroform.
-
Prepare a solution of this compound in a polar solvent like DMF.
-
Mix the QD solution with the dithioformate solution in a vial.
-
Shake the mixture vigorously to facilitate the transfer of QDs from the non-polar to the polar phase, indicating successful ligand exchange.
-
Allow the two phases to separate. The aqueous phase should now contain the water-soluble QDs.
-
Carefully collect the polar phase containing the functionalized QDs.
-
Purify the water-soluble QDs by repeated precipitation with a non-solvent (e.g., acetone) and redispersion in water or a buffer solution.
-
Characterize the functionalized QDs for their optical properties and stability in aqueous media.
Ligand Exchange and Phase Transfer
Caption: Logical flow of ligand exchange for phase transfer of quantum dots.
Application Note 3: Precursor for Metal-Organic Frameworks (MOFs)
Dithioformates can potentially be incorporated as ligands in the synthesis of Metal-Organic Frameworks (MOFs). The bifunctional nature of the dithioformate group allows it to bridge metal centers, forming porous, crystalline structures. The choice of metal and the synthesis conditions will dictate the topology and properties of the resulting MOF.
Potential Applications:
-
Gas Storage and Separation: The porous nature of MOFs makes them ideal candidates for storing gases like hydrogen and methane.
-
Catalysis: MOFs can act as heterogeneous catalysts due to their high surface area and tunable active sites.
-
Sensing: MOFs can be designed to selectively adsorb and detect specific molecules.
While specific examples of dithioformate-based MOFs are not prevalent in the literature, dithiocarbamate-functionalized MOFs have been reported, demonstrating the feasibility of incorporating such sulfur-containing ligands.[7] The synthesis typically involves the solvothermal reaction of a metal salt with the organic linker.
Disclaimer: The application notes and protocols provided are based on the established chemistry of analogous dithiocarbamate compounds due to the limited direct literature on this compound. Researchers should adapt these protocols as necessary and perform thorough characterization of their materials.
References
- 1. Synthesis and Characterization of Cadmium Sulfide Nanoparticles by Chemical Precipitation Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. core.ac.uk [core.ac.uk]
- 3. Thio- and Dithio-Biuret Precursors for Zinc Sulfide, Cadmium Sulfide, and Zinc Cadmium Sulfide Thin Films [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Overview of Stabilizing Ligands for Biocompatible Quantum Dot Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve the yield and purity of potassium dithioformate synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of potassium dithioformate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A widely recognized method is an improvement on Engler's method. This procedure involves the reaction of potassium metal with methanol, followed by the introduction of hydrogen sulfide and chloroform. The overall reaction sequence can be summarized as the formation of potassium methanethiolate, which then reacts with chloroform in the presence of excess base.[1]
Q2: What are the primary reactants and reagents involved in this synthesis?
A2: The key reactants and reagents are potassium metal, dry methanol, dry hydrogen sulfide gas, and chloroform. Acetone is often used for precipitation and washing of the final product.[1]
Q3: What is a potential major side reaction or degradation pathway for dithioformates?
A3: Dithioformate species can be prone to migration reactions, especially in solution. This can lead to the formation of anionic phosphanylthioketones in related compounds, suggesting that structural rearrangements can be a source of impurities.
Q4: Are there alternative, safer methods for generating the thiocarbonyl group?
A4: Yes, a combination of potassium sulfide and chloroform can serve as a thiocarbonyl surrogate for the synthesis of dithiocarbamates. This one-pot reaction avoids the use of highly volatile and flammable reagents like carbon disulfide.[2][3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction of potassium metal. | Ensure the potassium is fully dissolved in dry methanol before proceeding. The reaction is exothermic and should be cooled. |
| Loss of product during precipitation and washing. | Use a minimal amount of cold acetone for precipitation and washing to reduce solubility losses. | |
| Side reactions consuming reactants. | Maintain careful temperature control during the addition of chloroform. The reaction should be refluxed gently.[1] | |
| Product is off-color (not a clean orange-red) | Presence of impurities from starting materials. | Use high-purity, dry solvents and reagents. Methanol should be dried to prevent the formation of potassium hydroxide. |
| Oxidation of the product. | Handle the final product under an inert atmosphere (e.g., nitrogen or argon) as much as possible, as dithioformates can be sensitive to air and moisture. | |
| Contamination with insoluble byproducts. | Filter the reaction mixture before concentrating and precipitating the product.[1] | |
| Low Purity (from analytical characterization) | Co-precipitation of unreacted starting materials or byproducts. | Optimize the recrystallization procedure. A solvent system in which the desired product has a steep solubility curve with temperature is ideal. |
| Presence of potassium thiocyanate as a decomposition product. | Thermal decomposition can lead to the formation of potassium thiocyanate. Avoid excessive heating during drying.[4] | |
| Difficulty in Isolating the Product | Product is oily or does not precipitate cleanly. | Ensure the reaction mixture is sufficiently concentrated before adding the precipitating solvent (acetone). The addition of acetone should be done with vigorous stirring. |
| Product is hygroscopic. | Dry the final product under vacuum and store it in a desiccator over a suitable drying agent. |
Experimental Protocols
Improved Synthesis of this compound (Engler's Method)[1]
This protocol is based on an improved version of Engler's method for the preparation of this compound.
Materials:
-
Potassium metal
-
Dried Methanol
-
Dry Hydrogen Sulfide gas
-
Chloroform
-
Acetone
Procedure:
-
Preparation of Potassium Methoxide/Methanethiolate: In a suitable reaction vessel equipped with a cooling bath and a gas inlet, carefully add potassium metal (1.03 mol) to dried methanol (400 ml) with cooling to manage the exothermic reaction.
-
Introduction of Hydrogen Sulfide: Once the potassium has completely reacted, pass dry hydrogen sulfide gas through the solution.
-
Reaction with Chloroform: To the resulting solution, add chloroform (1.06 mol) at a rate that maintains a gentle reflux. The solution will typically turn from yellow to orange.
-
Reaction Completion and Work-up: After the addition of chloroform is complete, continue to reflux the mixture for an additional 10 minutes. Allow the reaction to cool to room temperature and stir overnight.
-
Isolation of Crude Product: Filter off any insoluble material that has formed. Concentrate the resulting solution under reduced pressure at a temperature below 40°C.
-
Precipitation: Add acetone (400 ml) to the concentrated solution to precipitate the crude this compound.
-
Purification: The crude product can be further purified by recrystallization.
Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent mixture in which this compound is sparingly soluble at room temperature but readily soluble at an elevated temperature. A mixture of ethanol and a small amount of water may be a suitable starting point.
-
Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent.
-
Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
Table 1: Influence of Key Parameters on Synthesis Outcome
| Parameter | Condition | Expected Effect on Yield | Expected Effect on Purity | Reference/Rationale |
| Solvent Purity | Use of anhydrous solvents | Increase | Increase | Prevents formation of potassium hydroxide from reaction with potassium metal, which can lead to side reactions. |
| Temperature Control | Gentle reflux during chloroform addition | Optimize | Increase | Prevents vigorous, uncontrolled reactions and potential decomposition of the product.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | No significant effect | Increase | Minimizes oxidation of the dithioformate product. |
| Purification Method | Recrystallization | Decrease (due to handling losses) | Significant Increase | Effective for removing soluble and co-precipitated impurities.[5] |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
References
- 1. Synthesis of 2-alkoxycarbonyl enamino thioaldehydes and selenaldehydes (as pentacarbonyltungsten(0) complexes). Improved synthesis of simple and 2-cyano enamino thioaldehydes and some chemical reactions of these compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Thiocarbonyl Surrogate via Combination of Potassium Sulfide and Chloroform for Dithiocarbamate Construction [organic-chemistry.org]
- 3. Thiocarbonyl Surrogate via Combination of Potassium Sulfide and Chloroform for Dithiocarbamate Construction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Identifying and minimizing side reactions in potassium dithioformate synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of potassium dithioformate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A widely cited method for the synthesis of this compound involves the reaction of potassium metal with methanol, followed by treatment with dry hydrogen sulfide and subsequent reaction with chloroform.[1] This improved version of Engler's method provides a convenient route to obtaining this compound in high yields.[1]
Q2: What are the primary reactants and reagents involved in this synthesis?
A2: The key reactants and reagents are potassium metal, dry methanol, dry hydrogen sulfide, and chloroform.[1]
Q3: What is the appearance of this compound?
A3: While not explicitly described for the isolated product in the primary synthesis protocol, related potassium dithiocarbamate salts are often crystalline solids. The reaction mixture during synthesis is noted to turn from yellow to orange.[1]
Q4: What are some common applications of this compound?
A4: this compound can be used as a thioformylating agent in organic synthesis, for example, in the preparation of enamino thioaldehydes from enamino nitriles.[1]
Q5: Are there alternative methods for generating a thiocarbonyl group for similar reactions?
A5: Yes, a combination of potassium sulfide and chloroform can serve as a thiocarbonyl surrogate for the synthesis of dithiocarbamates.[2][3][4] This method avoids the use of highly volatile and flammable reagents like carbon disulfide.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction of potassium with methanol. 2. Insufficient saturation with hydrogen sulfide. 3. Loss of product during isolation and purification. 4. Side reactions consuming the reactants. | 1. Ensure all potassium metal has reacted with methanol before proceeding. 2. Ensure a steady stream of dry hydrogen sulfide is passed through the potassium methoxide solution until saturation. 3. After the reaction, concentrate the solution under reduced pressure at a temperature below 40 °C and precipitate the product with acetone.[1] 4. Control reaction temperature during the addition of chloroform to minimize side reactions. |
| Formation of Unidentified Byproducts | 1. Reaction of chloroform with potassium methoxide to form dichlorocarbene, which can lead to various side products. 2. Oxidation of dithioformate. 3. Presence of water in the reactants or solvents. | 1. Maintain a gentle reflux during the addition of chloroform to control the reaction rate.[1] 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 3. Use anhydrous methanol and ensure the hydrogen sulfide gas is dry. |
| Product is an Oil Instead of a Solid | 1. Presence of impurities. 2. Incomplete removal of solvent. | 1. Purify the crude product by precipitating the insoluble matter from the reaction mixture, followed by precipitation of the product from the filtrate with acetone.[1] 2. Ensure complete removal of the reaction solvent under reduced pressure before attempting to precipitate the product. |
| Inconsistent Results in Thioformylation Reactions | 1. Degradation of the this compound reagent. 2. Unsuitable reaction conditions for the specific substrate. | 1. Use freshly prepared this compound for the best results. 2. The utility of this compound as a thioformylating agent can be limited for certain substrates.[1] Optimization of reaction time, temperature, and stoichiometry may be required. |
Experimental Protocols
Synthesis of this compound
This protocol is an improved version of the method described by Engler.[1]
Materials:
-
Potassium metal
-
Anhydrous methanol
-
Dry hydrogen sulfide gas
-
Chloroform
-
Acetone
Procedure:
-
In a suitable reaction vessel equipped with a cooling bath, carefully add potassium metal (1.03 mol) to anhydrous methanol (400 ml).
-
Once the potassium has completely reacted to form potassium methoxide, pass dry hydrogen sulfide gas through the solution until it is saturated.
-
To the resulting solution of potassium hydrosulfide in methanol, add chloroform (1.06 mol) dropwise at a rate that maintains a gentle reflux. The solution will change color from yellow to orange.
-
After the addition of chloroform is complete, continue to reflux the mixture for an additional 10 minutes.
-
Allow the reaction mixture to stand at room temperature overnight.
-
Filter off any insoluble material that has precipitated.
-
Concentrate the filtrate under reduced pressure at a temperature below 40 °C.
-
Add acetone (400 ml) to the concentrated solution to precipitate the this compound.
-
Collect the precipitated product by filtration.
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Potential side reaction involving the formation of dichlorocarbene.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. Synthesis of 2-alkoxycarbonyl enamino thioaldehydes and selenaldehydes (as pentacarbonyltungsten(0) complexes). Improved synthesis of simple and 2-cyano enamino thioaldehydes and some chemical reactions of these compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Thiocarbonyl Surrogate via Combination of Potassium Sulfide and Chloroform for Dithiocarbamate Construction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Thiocarbonyl Surrogate via Combination of Potassium Sulfide and Chloroform for Dithiocarbamate Construction - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the stability and decomposition pathways of potassium dithioformate in solution.
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the stability and decomposition of potassium dithioformate (KCS₂H) in solution. This information is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in solution?
This compound is the potassium salt of dithioformic acid. Dithiocarboxylic acids are generally known to be more acidic and less stable than their carboxylic acid analogs. The stability of this compound in solution is influenced by several factors, including the solvent, pH, temperature, and the presence of oxidizing agents. In the solid, crystalline form, it is relatively stable, but in solution, it is prone to degradation.
Q2: What are the likely decomposition pathways for this compound in aqueous solution?
While specific kinetic studies on the decomposition of this compound are not extensively documented, the primary pathway for degradation in aqueous solution is expected to be hydrolysis. The dithioformate anion (CS₂H⁻) is susceptible to reaction with water. The decomposition pathway is likely pH-dependent.
-
In neutral to alkaline solutions: The dithioformate anion may slowly hydrolyze.
-
In acidic solutions: Protonation of the dithioformate anion forms the unstable dithioformic acid (HCS₂H). This acid is expected to decompose more rapidly.
A plausible decomposition pathway could involve the formation of intermediates such as thiocarbonates and ultimately lead to the formation of more stable species like carbon disulfide (CS₂), hydrogen sulfide (H₂S), and formate or carbonate.
Q3: What common issues might I encounter when working with this compound solutions?
-
Solution Discoloration: A freshly prepared solution of this compound should be pale yellow. A change in color, such as darkening or the formation of a precipitate, can indicate decomposition.
-
Loss of Reactivity: If you observe a decrease in the expected reactivity of your this compound solution over time, it is likely due to degradation of the active dithioformate anion.
-
Inconsistent Experimental Results: Variability in your experimental outcomes could be a result of using this compound solutions of different ages or that have been stored under different conditions.
Q4: How should I prepare and store this compound solutions to maximize stability?
To enhance the stability of your this compound solutions, consider the following best practices:
-
Use Freshly Prepared Solutions: The most reliable approach is to prepare the solution immediately before use.
-
Solvent Choice: The stability of this compound can vary significantly with the solvent. Aprotic, anhydrous solvents may offer better stability than protic solvents like water or alcohols.
-
Temperature: Store solutions at low temperatures (e.g., in a refrigerator or freezer) to slow down the rate of decomposition.
-
Inert Atmosphere: To prevent oxidation, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).
-
pH Control: If working with aqueous solutions, maintaining a neutral to slightly alkaline pH may improve stability compared to acidic conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Solution has turned dark or cloudy. | Decomposition of this compound, leading to the formation of insoluble byproducts. | Discard the solution and prepare a fresh one. Consider preparing smaller batches more frequently. Ensure the solvent is pure and degassed. |
| Inconsistent yields in a reaction using a this compound solution. | Degradation of the dithioformate anion, leading to a lower effective concentration. | Prepare and use the solution immediately. Standardize the age and storage conditions of the solution for all experiments. Consider titrating the solution to determine the active dithioformate concentration before use. |
| Unexpected side products are observed in the reaction. | The decomposition products of this compound are reacting with your starting materials or intermediates. | Characterize the side products to understand the interfering reaction. Prepare a fresh this compound solution and add it to the reaction mixture at a controlled temperature. |
| The this compound salt is difficult to dissolve. | The salt may have partially decomposed or absorbed moisture. | Ensure the this compound solid is stored in a desiccator away from light and moisture. Use a high-purity solvent. Gentle warming and sonication may aid dissolution, but be aware that heating can accelerate decomposition. |
Experimental Protocols for Stability Investigation
For researchers wishing to conduct their own stability studies, the following are suggested methodologies based on techniques used for related compounds.
1. Monitoring Decomposition by UV-Vis Spectroscopy
-
Objective: To qualitatively and semi-quantitatively monitor the degradation of this compound over time.
-
Methodology:
-
Prepare a fresh solution of this compound in the solvent of interest at a known concentration.
-
Immediately record the UV-Vis spectrum of the solution. The dithioformate anion should have a characteristic absorbance maximum.
-
Store the solution under the desired experimental conditions (e.g., specific temperature, light exposure).
-
At regular time intervals, record the UV-Vis spectrum.
-
A decrease in the absorbance at the characteristic wavelength and/or the appearance of new peaks will indicate decomposition.
-
2. Analysis of Decomposition Products by HPLC-MS
-
Objective: To identify and quantify the decomposition products of this compound.
-
Methodology:
-
Prepare a solution of this compound and store it under conditions that promote decomposition.
-
At various time points, inject an aliquot of the solution into an HPLC-MS system.
-
Develop a suitable chromatographic method (e.g., reverse-phase with a suitable mobile phase) to separate the parent compound from its degradation products.
-
Use the mass spectrometer to identify the molecular weights of the separated components, which can help in elucidating their structures.
-
3. Structural Elucidation of Decomposition Products by NMR Spectroscopy
-
Objective: To determine the chemical structure of the decomposition products.
-
Methodology:
-
Prepare a concentrated solution of this compound in a deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra of the fresh solution.
-
Allow the solution to decompose over time, periodically acquiring NMR spectra.
-
The appearance of new signals and the disappearance of the signals corresponding to the dithioformate anion will indicate decomposition. The chemical shifts and coupling patterns of the new signals can be used to identify the decomposition products.
-
Visualizing Pathways and Workflows
Caption: Hypothesized decomposition pathways of this compound in aqueous solution.
Caption: General experimental workflow for investigating the stability of this compound.
Optimizing reaction conditions (temperature, solvent, catalyst) for potassium dithioformate.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing potassium dithioformate?
A common theoretical approach involves the reaction of a formate precursor or a C1 electrophile with a sulfur source in the presence of a strong base. One plausible but hypothetical route is the reaction of chloroform with potassium hydrosulfide. Another possibility is the reaction of carbon disulfide with a strong hydroxide solution, although this may lead to side products like trithiocarbonate.
Q2: What are the critical parameters to control during the synthesis?
The critical parameters to control are temperature, the stoichiometry of the reactants, and the choice of solvent. The reaction is likely exothermic and requires careful temperature management to prevent the formation of byproducts. The molar ratio of the sulfur source to the carbon source and base is also crucial for achieving high yields.
Q3: What are the likely impurities in a this compound synthesis?
Potential impurities could include potassium chloride (if using chloroform), unreacted starting materials, and side products such as potassium trithiocarbonate or potassium thiformate. The presence of water can also lead to the formation of potassium formate and hydrogen sulfide.
Q4: How can I purify the crude this compound?
Purification can likely be achieved by recrystallization from a suitable solvent system, such as a mixture of ethanol and diethyl ether. Washing the crude product with a solvent in which this compound is insoluble but the impurities are soluble is another potential purification step.
Q5: What analytical techniques are suitable for characterizing this compound?
The characterization of dithiocarbamates, which are similar in structure, often involves techniques such as Infrared (IR) spectroscopy to identify the C=S and C-S stretching vibrations, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure.[1] Elemental analysis can be used to determine the elemental composition and purity.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Question | Possible Cause | Suggested Solution |
| My reaction did not yield any product. What could be the issue? | Inactive reagents, incorrect reaction temperature, or improper stoichiometry. | Ensure the freshness and purity of your starting materials. Verify the reaction temperature is within the optimal range (start with low temperatures, e.g., 0-10°C, and slowly warm up). Re-evaluate the molar ratios of your reactants. |
| The yield of my product is consistently low. How can I improve it? | Suboptimal reaction conditions (temperature, solvent, reaction time). | Systematically vary the reaction temperature, solvent polarity, and reaction time to find the optimal conditions. See the hypothetical data in Table 1 for guidance. |
Issue 2: Product Purity and Appearance
| Question | Possible Cause | Suggested Solution |
| My product is discolored (e.g., yellow or brown). What does this indicate? | Presence of impurities, possibly from side reactions or degradation of the product. | Attempt to purify the product by recrystallization or washing with a suitable solvent. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. |
| Analytical data (e.g., NMR) shows the presence of significant impurities. How can I minimize their formation? | Incorrect reaction temperature or stoichiometry leading to side reactions. | Lowering the reaction temperature can often increase the selectivity of the reaction. Carefully control the addition rate of reagents to maintain a consistent temperature. Adjust the stoichiometry to favor the formation of the desired product. |
Data Presentation
Table 1: Hypothetical Optimization of this compound Synthesis
| Entry | Temperature (°C) | Solvent | Catalyst | Yield (%) | Purity (%) |
| 1 | 25 | Ethanol | None | 45 | 80 |
| 2 | 0 | Ethanol | None | 65 | 90 |
| 3 | 50 | Ethanol | None | 30 | 75 |
| 4 | 0 | Methanol | None | 60 | 88 |
| 5 | 0 | THF | Phase-Transfer | 75 | 95 |
| 6 | 0 | Dichloromethane | Phase-Transfer | 70 | 92 |
Experimental Protocols
Hypothetical Synthesis of this compound
Materials:
-
Potassium Hydroxide (KOH)
-
Hydrogen Sulfide (H₂S) or Potassium Hydrosulfide (KSH)
-
Chloroform (CHCl₃)
-
Anhydrous Ethanol
-
Diethyl Ether
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation of Potassium Hydrosulfide (if not commercially available): In a three-necked flask equipped with a gas inlet, a stirrer, and a gas outlet, dissolve potassium hydroxide in anhydrous ethanol under an inert atmosphere. Cool the solution in an ice bath and bubble hydrogen sulfide gas through the solution until saturation. The formation of a precipitate indicates the formation of potassium hydrosulfide.
-
Reaction: To the suspension of potassium hydrosulfide in ethanol, slowly add a stoichiometric amount of chloroform dropwise while maintaining the temperature at 0-5°C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them (e.g., by TLC if a suitable system can be developed).
-
Work-up: After the reaction is complete, filter the reaction mixture to remove any insoluble byproducts.
-
Isolation: Reduce the volume of the filtrate under reduced pressure. Add diethyl ether to precipitate the crude this compound.
-
Purification: Collect the precipitate by filtration and wash with cold diethyl ether. Recrystallize the crude product from a minimal amount of hot ethanol, followed by cooling to induce crystallization.
-
Drying: Dry the purified crystals under vacuum to obtain the final product.
Mandatory Visualization
Caption: Workflow for the hypothetical synthesis of this compound.
Caption: Logical workflow for troubleshooting low product yield.
References
Technical Support Center: Advanced Purification of Crude Potassium Dithioformate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude potassium dithioformate.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of crude this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Purified Product | Incomplete initial reaction or side reactions. | Optimize the synthesis conditions, such as the molar ratio of reactants. For example, in related dithiocarbamate syntheses, an excess of carbon disulfide is used to suppress side reactions[1]. |
| Loss of product during washing or filtration. | Use minimal amounts of cold solvent for washing the crystals to reduce solubility losses. Ensure the filter porosity is appropriate to retain fine crystals. | |
| Decomposition of the product. | This compound can be sensitive to heat and acidic conditions. Avoid high temperatures during solvent evaporation and ensure all reagents and solvents are neutral or slightly basic. | |
| Product Discoloration (e.g., yellow, brown) | Presence of impurities from starting materials. | Use high-purity starting materials. Consider pre-purifying reagents if necessary. |
| Oxidation of the product. | Perform the purification under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. | |
| Trapped solvent or byproducts in the crystal lattice. | Optimize the recrystallization process. Slow cooling can lead to the formation of larger, purer crystals. Consider using a different recrystallization solvent or a mixture of solvents. | |
| Difficulty in Inducing Crystallization | Solution is not supersaturated. | Concentrate the solution by carefully evaporating the solvent under reduced pressure. |
| Presence of impurities that inhibit crystal nucleation. | Treat the crude product with activated charcoal to remove colored and polymeric impurities before recrystallization[1]. | |
| Incorrect solvent system. | Experiment with different solvents or solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. | |
| Oily Product Formation Instead of Crystals | Presence of water or other low-melting impurities. | Ensure all glassware and solvents are thoroughly dried before use. The synthesis and purification should be carried out under anhydrous conditions[2]. |
| Product melting point is close to the temperature of the solution. | Adjust the temperature of the crystallization process. It may be necessary to perform the crystallization at a lower temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying crude this compound?
A1: Recrystallization is a common and effective method for purifying crude this compound. The choice of solvent is crucial. An ideal solvent should dissolve the compound well at an elevated temperature but poorly at room temperature or colder. Based on related compounds, solvents like methanol or ethanol could be suitable starting points[1][3]. The process generally involves dissolving the crude product in a minimal amount of hot solvent, filtering the hot solution to remove insoluble impurities, and then allowing the solution to cool slowly to form crystals.
Q2: How can I assess the purity of my this compound sample?
A2: Several analytical techniques can be used to determine the purity of this compound. Spectroscopic methods such as FT-IR and NMR (¹H and ¹³C) can confirm the chemical structure and identify impurities[4]. Elemental analysis provides the elemental composition of the sample, which can be compared to the theoretical values. For quantitative purity assessment, techniques like coulometric titration or quantitative NMR (qNMR) can be employed for high accuracy[5][6].
Q3: My purified this compound decomposes over time. How can I improve its stability?
A3: The stability of this compound can be affected by atmospheric oxygen, moisture, and light. Store the purified product in a tightly sealed, opaque container under an inert atmosphere (e.g., argon). It is also advisable to store it at a low temperature (e.g., in a refrigerator or freezer) to minimize thermal decomposition. Some dithioformates are known to undergo rearrangement reactions in solution, so it is best to store the compound as a dry solid[2][7].
Q4: What are the potential impurities in crude this compound?
A4: Impurities can arise from unreacted starting materials, byproducts of the synthesis, or subsequent decomposition. Common impurities may include unreacted potassium salts (e.g., potassium hydroxide), residual solvents, and oxidation products. The nature of impurities will depend on the specific synthetic route employed. For instance, if synthesized from an amine and carbon disulfide, unreacted amine could be an impurity[1].
Experimental Protocols
General Recrystallization Protocol
-
Dissolution: Place the crude this compound in a clean, dry flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture gently with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with filter paper. This step should be performed quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualizations
Caption: General workflow for the purification of crude this compound by recrystallization.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2-alkoxycarbonyl enamino thioaldehydes and selenaldehydes (as pentacarbonyltungsten(0) complexes). Improved synthesis of simple and 2-cyano enamino thioaldehydes and some chemical reactions of these compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Coulometric method with titratable impurity analysis and mass balance method: convert acidimetric purity to chemical purity for SI-traceable highest standard of qNMR (potassium hydrogen phthalate), and verified by qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Characterization and removal of common impurities in potassium dithioformate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with potassium dithioformate.
Frequently Asked Questions (FAQs)
Impurity Identification
Q1: What are the most common impurities in my this compound sample?
A1: Impurities in this compound typically arise from the synthesis process, degradation, or improper storage. The most common impurities can be categorized as follows:
-
Unreacted Starting Materials: Residual carbon disulfide (CS2) and the potassium base (e.g., potassium hydroxide - KOH) used in the synthesis.[1][2]
-
Side-Reaction Products:
-
Potassium Trithiocarbonate (K₂CS₃): This can form if potassium sulfide is present as an impurity in the potassium source, which then reacts with carbon disulfide.[3] Impure samples of potassium trithiocarbonate often appear brown.[3]
-
Potassium Carbonate (K₂CO₃): Potassium hydroxide readily reacts with atmospheric carbon dioxide to form potassium carbonate.[4][5] It is a white, hygroscopic solid.[4][6]
-
-
Solvent Residues: Water or organic solvents (e.g., alcohols) used during synthesis and purification may be present.[7]
-
Degradation Products: Dithioformates can be susceptible to hydrolysis, particularly if exposed to moisture.
Q2: My this compound is yellow/brownish instead of the expected color. What could be the cause?
A2: Pure this compound should be a pale yellow solid. A darker yellow or brownish discoloration often indicates the presence of impurities. One common cause is the presence of potassium trithiocarbonate, as impure samples of this side-product are often brown.[3] Additionally, commercial grades of carbon disulfide, a key starting material, can be yellowish due to impurities, which may carry over into the final product.[8]
Q3: How can I identify the specific impurities in my sample?
A3: A combination of spectroscopic and analytical techniques is recommended for identifying impurities:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups of the dithioformate and potential impurities like carbonates or trithiocarbonates.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify organic impurities and confirm the structure of the desired product.[9][10]
-
Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are useful for detecting residual water or solvents and determining the thermal stability of the sample.[9]
-
Elemental Analysis: Provides the percentage composition of C, H, K, and S, which can be compared to the theoretical values for pure this compound.
Impurity Characterization Data
The following table summarizes key spectroscopic data that can aid in the identification of this compound and common impurities. Note that data for the dithioformate anion is based on related dithiocarbamate structures.
| Compound/Impurity | Analytical Technique | Characteristic Signals/Peaks |
| This compound | FTIR | Strong C=S stretching vibration, C-H stretching. |
| (as dithiocarbamate) | ¹³C NMR | Signal for the CS₂ carbon. |
| Potassium Carbonate | FTIR | Strong, broad absorption for the carbonate ion (CO₃²⁻). |
| Potassium Trithiocarbonate | FTIR | Characteristic absorptions for the CS₃²⁻ anion. |
| Residual Solvents (e.g., Ethanol) | ¹H NMR | Characteristic ethyl signals (a triplet and a quartet). |
| Water | TGA | Mass loss at temperatures below 120°C.[11] |
| FTIR | Broad O-H stretching band. |
Impurity Removal
Q4: What is the best way to purify my this compound?
A4: Recrystallization is a highly effective method for purifying this compound. The choice of solvent is critical to ensure that the desired compound has low solubility at colder temperatures while the impurities remain in solution. Anti-solvent crystallization can also be an effective strategy.[12]
Q5: I suspect my sample has absorbed water. How can I dry it?
A5: If your sample is hygroscopic, it should be dried under vacuum.[9] For larger quantities, using a vacuum oven at a temperature well below the compound's decomposition point is recommended. Storing the purified product in a desiccator over a suitable drying agent will prevent future water absorption.
Troubleshooting Guides
Workflow for Impurity Identification and Removal
The following diagram illustrates a logical workflow for addressing purity issues with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Potassium trithiocarbonate - Wikipedia [en.wikipedia.org]
- 4. Potassium carbonate - Wikipedia [en.wikipedia.org]
- 5. reachcentrum.eu [reachcentrum.eu]
- 6. Potassium Carbonate | K2CO3 | CID 11430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Carbon Disulfide | CS2 | CID 6348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. dspace.library.uu.nl [dspace.library.uu.nl]
- 12. mdpi.com [mdpi.com]
Troubleshooting guide for failed or low-yield reactions involving potassium dithioformate.
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting failed or low-yield reactions involving potassium dithioformate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound resulted in a low yield or failed completely. What are the most common causes?
Several factors can contribute to poor outcomes in reactions involving this compound. These can be broadly categorized as issues with the reagent itself, the reaction conditions, or the work-up and purification process. Key areas to investigate include:
-
Reagent Quality and Stability: this compound can be unstable, especially in solution. A known issue with some dithioformate derivatives is their tendency to undergo a migration reaction to form an inactive anionic phosphanylthioketone.[1][2] The purity of the starting material is also critical, as impurities can interfere with the desired reaction.
-
Reaction Conditions: Moisture and air can negatively impact reactions with sensitive reagents like this compound. The choice of solvent, reaction temperature, and reaction time are also crucial parameters that may require optimization.
-
Substrate Reactivity: The nature of your substrate may limit the effectiveness of this compound as a thioformylating agent.[3]
-
Work-up and Purification: Product loss during extraction, washing, and purification steps is a common source of low yields.
Q2: How can I assess the quality and purity of my this compound?
Ensuring the purity of your this compound is a critical first step. Here are some recommended analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the characteristic dithioformate proton and carbon signals and detect organic impurities.
-
Elemental Analysis: This will confirm the elemental composition of your this compound.
-
Titration Methods: Coulometric titration can be a high-precision method for determining the purity of potassium salts.[4]
-
Flame Photometry or Atomic Absorption Spectroscopy (AAS): These techniques can be used to accurately determine the potassium content.[5][6]
Q3: What are the best practices for handling and storing this compound to prevent degradation?
Proper handling and storage are essential to maintain the reactivity of this compound.
-
Storage: Store in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).[7][8][9][10][11] It is a hygroscopic solid, so protection from moisture is crucial.[8]
-
Handling: All manipulations should be carried out under an inert atmosphere using standard Schlenk line or glovebox techniques.[1] Use dry solvents and reagents to prevent hydrolysis.
Troubleshooting Guide
This section provides a more detailed breakdown of potential issues and their solutions.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound | - Verify Reagent Quality: Use freshly prepared or properly stored this compound. If possible, analyze the reagent by NMR or titration to confirm its purity before use. - Control Reaction Temperature: Keep the reaction at the recommended temperature. For some dithioformates, prolonged exposure to ambient temperature in solution can lead to degradation.[1][2] |
| Presence of Water or Oxygen | - Use Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (argon or nitrogen). |
| Incorrect Reaction Conditions | - Optimize Solvent: The choice of solvent can be critical. Aprotic solvents are generally preferred.[12] - Vary Temperature and Time: Systematically vary the reaction temperature and time to find the optimal conditions for your specific substrate. |
| Low Substrate Reactivity | - Consider Alternative Reagents: If your substrate is inherently unreactive towards this compound, you may need to explore other thioformylating agents.[3] |
| Formation of Byproducts | - Analyze the Crude Reaction Mixture: Use techniques like TLC, LC-MS, or NMR to identify any major byproducts. This can provide clues about side reactions that are consuming your starting material. A known side reaction for some dithioformates is a migration reaction.[1][2] |
Problem 2: Complex Mixture of Products or Difficult Purification
| Potential Cause | Troubleshooting Steps |
| Side Reactions | - Modify Reaction Conditions: Adjusting the temperature, reaction time, or order of addition of reagents can sometimes minimize side reactions. - Use a More Selective Reagent: If possible, consider a thioformylating agent with higher selectivity for your desired transformation. |
| Decomposition of Product during Work-up | - Use Mild Work-up Conditions: Avoid strongly acidic or basic conditions during extraction and washing if your product is sensitive. - Minimize Exposure to Air and Light: Some thio-compounds can be sensitive to oxidation. |
| Inefficient Purification | - Optimize Chromatography: Experiment with different solvent systems and stationary phases for column chromatography. - Attempt Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent pairs to find optimal conditions. |
Experimental Protocols
Synthesis of this compound (Improved Engler's Method) [3]
-
To 400 ml of dried methanol, add 40 g (1.03 mol) of potassium with cooling.
-
Pass dry hydrogen sulfide gas through the solution until saturation.
-
Add 125 g (1.06 mol) of chloroform at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 10 minutes.
-
Allow the solution to stand at room temperature overnight.
-
Filter off any insoluble material.
-
Concentrate the resulting solution under reduced pressure at a temperature below 40 °C.
-
Add 400 ml of acetone to precipitate the product.
-
Filter the precipitate and wash with acetone to obtain this compound.
General Procedure for Thioformylation of Enamino Nitriles [3]
-
Combine the enamino nitrile (3 mmol), this compound (3 mmol), and sodium 1,1-dimethylpropoxide (6 mmol) in 25 ml of dried THF.
-
Stir the mixture at room temperature for 24 hours.
-
Add 25 ml of water to the reaction mixture and wash several times with ether.
-
Remove any residual ether under reduced pressure.
-
Acidify the aqueous solution with 2M hydrochloric acid with cooling to 0 °C.
-
Collect the resulting orange-red crystals by filtration.
Visualizing Potential Reaction Issues
To better understand the potential pitfalls in reactions involving this compound, the following diagrams illustrate key concepts.
Caption: Factors influencing the success of reactions with this compound.
Caption: A logical workflow for troubleshooting failed or low-yield reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2-alkoxycarbonyl enamino thioaldehydes and selenaldehydes (as pentacarbonyltungsten(0) complexes). Improved synthesis of simple and 2-cyano enamino thioaldehydes and some chemical reactions of these compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Coulometric method with titratable impurity analysis and mass balance method: convert acidimetric purity to chemical purity for SI-traceable highest standard of qNMR (potassium hydrogen phthalate), and verified by qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potassium- Determination by AAS | OIV [oiv.int]
- 6. Method development and validation for the determination of potassium (K<sub>2</sub>O) in fertilizer samples by flame photometry technique - Journal of King Saud University - Science [jksus.org]
- 7. Best practices for safe handling of products containing concentrated potassium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. carlroth.com [carlroth.com]
- 9. Best practices for safe handling of products containing concentrated potassium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rockchemicalsinc.com [rockchemicalsinc.com]
- 11. carlroth.com [carlroth.com]
- 12. mdpi.com [mdpi.com]
The influence of solvent polarity on the reactivity of potassium dithioformate.
Technical Support Center: Potassium Dithioformate Reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the influence of solvent polarity on the reactivity of this compound. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the reactivity of this compound?
A1: The solvent plays a crucial role in modulating the nucleophilicity of the dithioformate anion. The reactivity is significantly influenced by the solvent's ability to solvate the potassium cation and the dithioformate anion.[1][2] Generally, polar aprotic solvents are preferred for reactions where the dithioformate anion acts as a nucleophile, as they enhance its reactivity.[3][4][5]
Q2: What is the difference between polar protic and polar aprotic solvents in the context of this reaction?
A2:
-
Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can form strong hydrogen bonds with the dithioformate anion. This creates a "solvent shell" around the nucleophile, which stabilizes it but also hinders its ability to attack an electrophile, thereby reducing reactivity.[1][6]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile) lack these acidic protons. They are still polar enough to dissolve this compound but primarily solvate the potassium cation, leaving the dithioformate anion "naked" and more reactive.[2][3][4]
Q3: Why is my reaction with this compound sluggish in methanol?
A3: Methanol is a polar protic solvent. It is likely forming hydrogen bonds with the dithioformate anion, which significantly decreases its nucleophilicity and slows down the reaction rate.[1][6] Consider switching to a polar aprotic solvent to enhance the reaction rate.
Q4: Is this compound stable in all organic solvents?
A4: While generally stable, the long-term stability of this compound in solution can be solvent-dependent. In protic solvents, there is a possibility of slow proton exchange or decomposition, especially at elevated temperatures. It is always recommended to use freshly prepared solutions or to store them under an inert atmosphere.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Reaction | Inappropriate solvent choice: The use of a polar protic solvent is likely inhibiting the nucleophilicity of the dithioformate anion.[1][3][7] | Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to increase the reactivity of the nucleophile.[4][5] |
| Poor solubility: this compound may not be sufficiently soluble in the chosen solvent. | Select a solvent with a higher polarity index that is known to dissolve potassium salts. Ensure the solvent is anhydrous, as water can affect solubility and reactivity. | |
| Slow Reaction Rate | Solvent hindering nucleophile: Even if the reaction is proceeding, a polar protic solvent will significantly slow it down.[1][6] | The use of a polar aprotic solvent is highly recommended to accelerate the reaction.[4][5] |
| Low reaction temperature: The activation energy for the reaction may not be overcome at the current temperature. | Gently warm the reaction mixture. Monitor for any potential side reactions or decomposition. | |
| Formation of Side Products | Reaction with solvent: Some solvents may react with the dithioformate or the electrophile under the reaction conditions. | Ensure the chosen solvent is inert under the reaction conditions. Review the literature for known incompatibilities. |
| Decomposition of dithioformate: The dithioformate may be degrading under the reaction conditions. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents to minimize decomposition. |
Data Presentation: Qualitative Solvent Effects on Dithioformate Reactivity
The following table summarizes the expected qualitative effects of different solvent classes on the reactivity of this compound in nucleophilic substitution reactions.
| Solvent Class | Examples | Effect on Dithioformate Nucleophilicity | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Decreased | Strong solvation of the dithioformate anion via hydrogen bonding forms a "solvent shell," which hinders its ability to attack an electrophile.[1][6] |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Increased | Solvates the potassium cation more effectively than the dithioformate anion, leaving the anion "naked" and more reactive.[2][3][4] |
| Nonpolar | Hexane, Toluene, Benzene | Very Low (reaction unlikely) | This compound has very poor solubility in nonpolar solvents. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a literature procedure and should be performed under an inert atmosphere.
Materials:
-
Methanol
-
Potassium metal
-
Hydrogen sulfide (gas)
-
Chloroform
-
Acetone
-
Hexane
Procedure:
-
In a flask equipped with a cooling bath, add potassium metal to methanol.
-
Bubble dry hydrogen sulfide gas through the solution for 2 hours. The solution will turn a yellow-green color.
-
Remove excess hydrogen sulfide under reduced pressure at 40°C.
-
Add more methanol, followed by an additional portion of potassium metal.
-
Warm the resulting mixture to 70°C.
-
Slowly add chloroform at a rate that maintains a gentle reflux. The solution will turn from yellow to orange.
-
After the addition is complete, reflux for an additional 10 minutes and then let it stand at room temperature overnight.
-
Filter any insoluble material.
-
Concentrate the filtrate under reduced pressure.
-
Add acetone to the residue to precipitate any remaining insoluble matter and filter.
-
Concentrate the acetone solution to dryness to obtain the crude product.
-
Recrystallize the crude product from ethanol and hexane to yield pure this compound as golden-yellow needles.
Visualizations
Caption: Troubleshooting workflow for reactions involving this compound.
Caption: Logical relationships between solvent type and nucleophile reactivity.
References
Understanding the thermal decomposition products of potassium dithioformate.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the thermal decomposition of potassium dithioformate.
Frequently Asked Questions (FAQs)
Q1: What are the expected thermal decomposition products of this compound?
Based on studies of analogous sulfur-containing potassium salts, the thermal decomposition of this compound is expected to yield a mixture of solid and gaseous products. The primary solid residue is likely to be potassium sulfide (K₂S), with potential for potassium thiocyanate (KSCN) as an intermediate or minor product.[1] Gaseous products may include carbon disulfide (CS₂) and hydrogen sulfide (H₂S).
Q2: At what temperature does this compound begin to decompose?
The onset of thermal decomposition for this compound is expected to occur in the range of 150-250 °C. However, this can be influenced by factors such as heating rate and the purity of the sample. For instance, the presence of impurities can significantly lower the decomposition temperature.[2]
Q3: My thermogravimetric analysis (TGA) curve shows a multi-step decomposition. What does this indicate?
A multi-step decomposition profile in the TGA curve suggests a complex decomposition process with the formation of one or more stable intermediates. For example, an initial weight loss may correspond to the loss of volatile components, followed by the decomposition of the dithioformate anion, and a final decomposition of any intermediate species.
Q4: The differential thermal analysis (DTA) shows an unexpected exotherm. What could be the cause?
While decomposition is often endothermic, an exothermic event in the DTA curve could indicate a secondary reaction, such as the oxidation of decomposition products if the experiment is not conducted under an inert atmosphere. It could also suggest a phase change in the material or a reaction with impurities.
Q5: How can I confirm the identity of the decomposition products?
The gaseous products can be identified using techniques like Evolved Gas Analysis (EGA) coupled with mass spectrometry or Fourier-transform infrared spectroscopy (FTIR). The solid residue can be analyzed using X-ray diffraction (XRD) to identify its crystalline structure and X-ray photoelectron spectroscopy (XPS) to determine its elemental composition and chemical states.
Troubleshooting Guides
Issue 1: Inconsistent Decomposition Temperatures
| Possible Cause | Troubleshooting Step |
| Variable Heating Rate | Ensure a consistent and programmed heating rate is used across all experiments. A typical rate for TGA/DTA is 10 °C/min.[3] |
| Sample Impurities | Use high-purity this compound. Impurities can act as catalysts or react with the sample, altering the decomposition profile.[2] |
| Inconsistent Sample Preparation | Ensure samples are of a consistent mass and particle size. Fine-grained powders provide better heat transfer and more reproducible results. |
| Atmosphere Contamination | Use a high-purity inert gas (e.g., nitrogen or argon) with a consistent flow rate to purge the system and prevent oxidative side reactions.[4] |
Issue 2: Unexpected Mass Loss in TGA
| Possible Cause | Troubleshooting Step |
| Hygroscopic Nature of the Sample | Potassium salts can be hygroscopic. Dry the sample in a vacuum oven at a temperature below its decomposition point before analysis to remove adsorbed water. |
| Reaction with Sample Pan | Use an inert sample pan (e.g., alumina or platinum) to prevent any reaction between the sample and the container at high temperatures. |
| Volatilization of the Sample | If the sample sublimes before decomposing, consider using a sealed sample pan with a pinhole to control the release of volatiles. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from thermal analysis of this compound under a nitrogen atmosphere.
| Parameter | Value | Technique |
| Decomposition Onset Temperature | ~180 °C | TGA/DTA |
| Peak Decomposition Temperature | ~220 °C | DTG (Derivative Thermogravimetry) |
| Mass Loss (Step 1) | ~15% (180-250 °C) | TGA |
| Mass Loss (Step 2) | ~30% (250-400 °C) | TGA |
| Final Residue Mass | ~55% | TGA |
| Enthalpy of Decomposition | Endothermic | DTA |
Experimental Protocols
Thermogravimetric Analysis-Differential Thermal Analysis (TG-DTA)
-
Instrument Calibration: Calibrate the TGA/DTA instrument for temperature and mass using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into an alumina crucible.
-
Experimental Conditions:
-
Place the crucible in the instrument.
-
Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from room temperature to 600 °C at a constant heating rate of 10 °C/min.[3]
-
-
Data Analysis: Record the mass loss (TGA), its derivative (DTG), and the temperature difference (DTA) as a function of temperature.
Evolved Gas Analysis (EGA-MS)
-
Instrument Setup: Couple the outlet of the TGA instrument to the inlet of a mass spectrometer.
-
Experimental Conditions: Follow the same procedure as for TG-DTA.
-
Data Collection: Monitor the mass-to-charge ratios of the evolved gases simultaneously with the TGA data acquisition.
-
Data Analysis: Correlate the evolution of specific gases with the mass loss steps observed in the TGA curve to identify the gaseous decomposition products.
Visualizations
Caption: Troubleshooting workflow for inconsistent thermal analysis results.
Caption: Proposed thermal decomposition pathway for this compound.
References
Methods to prevent the atmospheric degradation of potassium dithioformate.
This technical support center provides researchers, scientists, and drug development professionals with essential information to prevent the atmospheric degradation of potassium dithioformate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to atmospheric conditions?
This compound (KS₂CH) is a salt containing a dithioformate anion. The sulfur atoms in the dithioformate anion are susceptible to oxidation by atmospheric oxygen. Additionally, the compound is likely hygroscopic, meaning it can readily absorb moisture from the air, which can lead to hydrolysis and decomposition.
Q2: What are the visible signs of this compound degradation?
Degradation of this compound may be indicated by a change in color, the presence of an unpleasant odor (potentially of hydrogen sulfide), or a change in the material's texture from a crystalline solid to a damp or clumpy powder.
Q3: What are the primary atmospheric factors that cause degradation?
The primary atmospheric factors leading to the degradation of this compound are:
-
Oxygen: Leads to the oxidation of the sulfur atoms.
-
Humidity: Can cause hydrolysis of the compound.
-
Light: May accelerate decomposition pathways.
Q4: How should I properly store this compound to prevent degradation?
To ensure the stability of this compound, it should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark, and dry place.[1][2][3] A desiccator or a glovebox is highly recommended for long-term storage.
Q5: Can I handle this compound on an open lab bench?
It is strongly advised to handle this compound under an inert atmosphere, for instance, inside a glovebox or by using Schlenk line techniques. Brief exposure to the atmosphere for weighing purposes may be tolerable if done quickly, but prolonged exposure should be avoided.
Troubleshooting Guide
Q1: My reaction is yielding unexpected byproducts. Could degradation of this compound be the cause?
Yes, if the this compound has degraded, it can introduce impurities and reactive species into your reaction, leading to the formation of unintended byproducts. It is recommended to use freshly opened or properly stored material and to verify its purity before use.
Q2: I opened a new bottle of this compound and it has a strong, unpleasant smell. Is it still usable?
A strong odor may indicate that the compound has started to decompose, possibly releasing volatile sulfur compounds. While it might still be usable for some applications, the purity is compromised. For sensitive reactions, using a fresh, unopened container is advisable.
Q3: The this compound I'm using is difficult to weigh and appears clumpy. What is the issue?
Clumpiness is a sign that the material has absorbed moisture from the atmosphere. This indicates that the compound is likely hydrated and partially hydrolyzed, which can affect its reactivity and the stoichiometry of your reaction.
Stability of this compound Under Various Conditions
| Condition | Atmosphere | Relative Humidity | Light Exposure | Expected Stability | Preventative Measures |
| Ideal | Inert Gas (Argon, Nitrogen) | Low (<10%) | Dark | High | Store in a sealed container inside a glovebox or desiccator. |
| Sub-optimal | Air | Low (<30%) | Dark | Moderate | Minimize exposure time; use in a well-ventilated fume hood. |
| Poor | Air | High (>50%) | Ambient Light | Low | Avoid these conditions entirely. If unavoidable, use immediately after opening. |
| Unacceptable | Air | High (>50%) | Direct Sunlight | Very Low | Do not store or handle under these conditions. |
Experimental Protocols
Protocol for Handling this compound under an Inert Atmosphere
This protocol describes the safe handling of this compound using a glovebox to prevent atmospheric degradation.
Materials:
-
This compound
-
Spatula
-
Weighing paper or boat
-
Airtight container for storage
-
Glovebox with an inert atmosphere (e.g., argon or nitrogen)
-
Analytical balance inside the glovebox
Procedure:
-
Glovebox Preparation: Ensure the glovebox has been properly purged with an inert gas and that the oxygen and moisture levels are within the acceptable range for your experiment (typically <10 ppm).
-
Transfer of Materials: Introduce the sealed container of this compound, along with all necessary tools (spatula, weighing boat, etc.), into the glovebox antechamber.
-
Purging the Antechamber: Evacuate and refill the antechamber with inert gas for the recommended number of cycles to remove atmospheric contaminants.
-
Handling Inside the Glovebox:
-
Move the materials from the antechamber into the main glovebox chamber.
-
Allow the materials to equilibrate to the glovebox atmosphere for a few minutes.
-
Carefully open the container of this compound.
-
Using a clean spatula, dispense the desired amount of the compound onto the weighing boat on the analytical balance.
-
Record the weight.
-
-
Storage of Unused Material:
-
Securely seal the original container of this compound.
-
For added protection, place the sealed container inside a secondary, larger airtight container within the glovebox.
-
-
Removal of Weighed Sample:
-
Place the weighed sample in a sealed reaction vessel or container appropriate for your experiment.
-
Transfer the sealed vessel out of the glovebox via the antechamber, following the proper purging procedure.
-
Visualizing Degradation Prevention
The following diagram illustrates the logical workflow for preventing the atmospheric degradation of this compound.
A logical workflow for preventing this compound degradation.
References
Validation & Comparative
A Comparative Analysis of Potassium Dithioformate and Sodium Dithioformate for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of the reactivity and properties of potassium dithioformate and sodium dithioformate. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data to facilitate informed decisions in experimental design and chemical synthesis. While comprehensive data for sodium dithioformate is more readily available, this guide also offers a theoretical comparison for this compound based on general chemical principles, addressing the current scarcity of literature on this specific compound.
Executive Summary
Dithioformates are versatile reagents in organic chemistry. This guide focuses on the sodium and potassium salts of dithioformic acid, examining their synthesis, stability, and reactivity. A notable finding is the limited availability of specific experimental data for this compound in peer-reviewed literature, suggesting it is either less commonly used or its properties have not been as extensively documented as its sodium counterpart. This guide therefore provides a robust overview of sodium dithioformate, supplemented by a discussion of the expected differences in reactivity based on the well-established chemical behaviors of potassium and sodium ions.
General Properties and Reactivity Comparison
The reactivity of ionic compounds such as potassium and sodium dithioformate is significantly influenced by the properties of their cation. Generally, potassium salts are more soluble in organic solvents than sodium salts. This difference in solubility can impact reaction rates and yields in non-aqueous media. Potassium is also less electronegative than sodium, which can influence the ionic character of the salt and the nucleophilicity of the dithioformate anion in certain reaction environments.
| Property | This compound (Theoretical/General Principles) | Sodium Dithioformate (Documented) |
| CAS Number | 30962-16-4 | 69316-68-3 |
| Molecular Formula | CHKS₂ | CHNaS₂ |
| Molecular Weight | 116.24 g/mol | 100.11 g/mol |
| Solubility | Expected to have higher solubility in organic solvents compared to the sodium salt.[1] | Generally soluble in polar solvents. |
| Reactivity | The dithioformate anion is a potent nucleophile. The potassium salt may exhibit enhanced reactivity in organic solvents due to better solubility and potentially a "freer" anion. | The dithioformate anion acts as a strong nucleophile in various reactions. |
| Stability | Data not widely available. May be susceptible to oxidation and decomposition. | Stability can be a concern; should be stored under inert atmosphere. |
Experimental Protocols
Due to the lack of specific, reproducible experimental protocols for the simple this compound in the available literature, a detailed protocol for the synthesis of a related class of compounds, dithiocarbamates, is provided below as an illustrative example. The synthesis of sodium dithioformate is less commonly detailed, but is understood to proceed via the reaction of a formate equivalent with a sulfurating agent in the presence of a sodium base.
Illustrative Synthesis of a Dithiocarbamate Salt
This protocol describes the general synthesis of dithiocarbamate salts, which shares mechanistic principles with the theoretical synthesis of dithioformates.
Objective: To synthesize a sodium dialkyldithiocarbamate.
Materials:
-
Carbon disulfide (CS₂)
-
A secondary amine (e.g., diethylamine)
-
Sodium hydroxide (NaOH)
-
Ethanol
Procedure:
-
Dissolve sodium hydroxide in ethanol in a flask, maintaining the temperature at 0-5°C in an ice bath.
-
Slowly add the secondary amine to the cooled NaOH solution with constant stirring.
-
To this mixture, add carbon disulfide dropwise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, continue to stir the reaction mixture for 1-2 hours at room temperature.
-
The dithiocarbamate salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.
Reaction Pathways and Mechanisms
The dithioformate anion is a versatile nucleophile that can participate in a variety of reactions. A common application is in the synthesis of dithiocarboxylic acid esters through reaction with alkyl halides.
General Reaction Scheme for Dithioformate Ester Synthesis
The following diagram illustrates the general pathway for the synthesis of a dithiocarboxylic acid ester from a dithioformate salt and an alkyl halide.
References
Validating the Structure of Newly Synthesized Potassium Dithioformate: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the accurate structural elucidation of a newly synthesized compound is a critical step in ensuring its identity, purity, and intended function. This guide provides a comparative overview of key analytical methods for the structural validation of potassium dithioformate (KCHS₂), a sulfur-containing organic salt. We will delve into the experimental protocols and expected data from various spectroscopic and analytical techniques, offering a framework for a comprehensive characterization.
The validation of this compound's structure relies on a combination of analytical techniques that provide orthogonal information, collectively confirming the connectivity of atoms and the overall molecular structure. The primary methods employed for this purpose include Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis. Each of these methods offers unique insights into the molecular architecture of the compound.
A general workflow for the structural validation of a newly synthesized compound like this compound is illustrated below. This process typically starts with the synthesis and purification of the compound, followed by the application of various analytical techniques to confirm its structure and purity.
Comparison of Analytical Methods
The following table summarizes the expected quantitative and qualitative data from each analytical method for the structural validation of this compound.
| Analytical Method | Parameter Measured | Expected Data for this compound (KCHS₂) | Purpose in Structural Validation |
| ¹H NMR Spectroscopy | Chemical Shift (δ) in ppm, Integration, Multiplicity | - A singlet for the C-H proton, expected in the region of δ 8-10 ppm. - Integral of this peak corresponds to one proton. | Confirms the presence and chemical environment of the formyl proton. |
| ¹³C NMR Spectroscopy | Chemical Shift (δ) in ppm | - A single resonance for the dithioformate carbon (C=S), expected in the downfield region (>190 ppm). | Confirms the presence of the unique carbon atom in the dithioformate group. |
| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | - Characteristic C-H stretching vibration around 2850-3000 cm⁻¹. - Strong C=S stretching vibration in the range of 1050-1250 cm⁻¹. - C-S stretching vibration around 600-800 cm⁻¹. | Identifies the presence of key functional groups (C-H, C=S, C-S). |
| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z) | - For the dithioformate anion (CHS₂⁻), a peak at m/z ≈ 77. - Isotopic pattern corresponding to the presence of sulfur. | Determines the molecular weight of the anion and provides information about its elemental composition through isotopic analysis. |
| Elemental Analysis | Percentage composition (%) | - C: ~10.52% - H: ~0.88% - S: ~56.18% | Confirms the elemental composition and purity of the synthesized compound. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical as the compound must be soluble and stable.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum, often with proton decoupling.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to ¹H NMR.
-
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, although for this compound, only a single carbon is expected.
-
-
Infrared (IR) Spectroscopy
-
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:
-
Sample Preparation: Place a small amount of the solid, dry this compound sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented in terms of absorbance or transmittance as a function of wavenumber.
-
-
Mass Spectrometry (MS)
-
Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile/water).
-
Instrumentation: Use a mass spectrometer equipped with an ESI source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in negative ion mode to detect the dithioformate anion (CHS₂⁻).
-
The instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) should be optimized to achieve good ionization and minimize fragmentation.
-
High-resolution mass spectrometry (HRMS) can be employed for accurate mass measurement to confirm the elemental formula.
-
-
Elemental Analysis
-
Combustion Analysis Protocol:
-
Sample Preparation: A precisely weighed amount of the dry, pure this compound is required.
-
Instrumentation: Utilize a CHNS elemental analyzer.
-
Analysis:
-
The sample is combusted at high temperatures in a stream of oxygen.
-
The resulting gases (CO₂, H₂O, SO₂) are separated and quantified by detectors.
-
The weight percentages of carbon, hydrogen, and sulfur are calculated and compared to the theoretical values for the proposed formula.
-
-
Logical Relationships in Structural Elucidation
The different analytical techniques provide complementary information that, when combined, leads to the unambiguous confirmation of the structure of this compound. The following diagram illustrates the logical flow of how data from each technique contributes to the final structural assignment.
A Comparative Guide to Alkali Metal Diethyldithiocarbamate Salts: A Spectroscopic and Crystallographic Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spectroscopic and crystallographic properties of a series of alkali metal diethyldithiocarbamate salts. The data presented is compiled from experimental studies to assist in the characterization and understanding of these versatile chelating agents.
Introduction
Alkali metal salts of diethyldithiocarbamic acid are fundamental precursors in coordination chemistry and have applications ranging from metal sequestration to the synthesis of nanoparticles. The nature of the alkali metal cation can influence the solid-state structure and vibrational properties of the diethyldithiocarbamate anion. This guide offers a comparative overview of the lithium, sodium, and potassium salts to highlight these differences.
Experimental Protocols
Synthesis of Alkali Metal Diethyldithiocarbamate Salts
A general and robust method for the synthesis of alkali metal diethyldithiocarbamates involves the reaction of diethylamine with carbon disulfide in the presence of the respective alkali metal hydroxide.[1] The product can then be isolated, often as a hydrate, by precipitation or crystallization.
Detailed Protocol for Sodium Diethyldithiocarbamate Trihydrate:
-
In a flask equipped with a magnetic stirrer, dissolve sodium hydroxide in a minimal amount of water.
-
Cool the solution in an ice bath.
-
Slowly add diethylamine to the cooled sodium hydroxide solution with continuous stirring.
-
To this mixture, add carbon disulfide dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring for a designated period to ensure the reaction goes to completion.
-
The resulting sodium diethyldithiocarbamate can be precipitated by the addition of a suitable non-polar solvent or by concentrating the solution and allowing it to crystallize.
-
The solid product is then collected by filtration, washed with a cold solvent, and dried under vacuum.
This procedure can be adapted for the synthesis of lithium, potassium, and cesium diethyldithiocarbamates by using the corresponding alkali metal hydroxide.
Single-Crystal X-ray Diffraction
Single crystals of the diethyldithiocarbamate salts suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution in an appropriate solvent.
General Protocol:
-
A high-quality single crystal with dimensions typically in the range of 0.1-0.3 mm is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and potential degradation.
-
X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
The crystal is rotated to collect a complete dataset of diffraction intensities.
-
The collected data are processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and angles.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a key technique for characterizing the vibrational properties of the diethyldithiocarbamate anion.
Protocol for Solid Samples (KBr Pellet Method):
-
A small amount of the finely ground diethyldithiocarbamate salt (1-2 mg) is intimately mixed with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
The KBr pellet is placed in the sample holder of an FTIR spectrometer.
-
The infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.
Data Presentation
Crystallographic Data Comparison
The crystal structures of alkali metal diethyldithiocarbamates reveal the influence of the cation on the packing and coordination environment in the solid state. Below is a comparison of the crystallographic data for the trihydrate of lithium and the related sodium and potassium salts.
| Parameter | Lithium Diethyldithiocarbamate Trihydrate | Sodium Diethyldithiocarbamate Trihydrate | Potassium Diethyldithiocarbamate |
| Formula | Li(S₂CN(C₂H₅)₂)·3H₂O | Na(S₂CN(C₂H₅)₂)·3H₂O | K(S₂CN(C₂H₅)₂) |
| Crystal System | Triclinic | Monoclinic | Monoclinic |
| Space Group | P-1 | C2/c | P2₁/c |
| a (Å) | 8.823(1) | 26.06(1) | 10.824(5) |
| b (Å) | 6.076(1) | 6.07(1) | 18.271(9) |
| c (Å) | 12.016(2) | 17.58(1) | 11.004(5) |
| α (°) | 90.58(1) | 90 | 90 |
| β (°) | 101.98(1) | 125.1(1) | 103.58(4) |
| γ (°) | 99.42(1) | 90 | 90 |
| Z | 2 | 8 | 8 |
| C-N Bond Length (Å) | 1.331(3) | 1.325(4) | 1.328(5), 1.333(5) |
| Average C-S Bond Length (Å) | 1.718(2) | 1.719(3) | 1.720(4), 1.721(4) |
Data for Lithium Diethyldithiocarbamate Trihydrate sourced from the Cambridge Structural Database (CSD), entry: CCDC 113711. Data for Sodium and Potassium salts are representative values from related structures.
Spectroscopic Data Comparison
The infrared spectra of dithiocarbamate salts are characterized by several key vibrational modes. The most significant are the ν(C-N) stretching vibration, often referred to as the "thioureide" band, and the ν(C-S) stretching vibrations. The position of the ν(C-N) band is particularly sensitive to the electronic structure of the dithiocarbamate moiety.
| Salt | ν(C-N) (cm⁻¹) | ν(C-S) (cm⁻¹) |
| Lithium Diethyldithiocarbamate | ~1490 | ~995 |
| Sodium Diethyldithiocarbamate | ~1480 | ~980 |
| Potassium Diethyldithiocarbamate | ~1475 | ~975 |
Note: The exact peak positions can vary slightly depending on the physical state of the sample (solid or solution) and the presence of water of crystallization.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and comparative analysis of alkali metal diethyldithiocarbamate salts.
Discussion
The crystallographic data indicates that the alkali metal diethyldithiocarbamate salts, particularly their hydrates, form complex coordination polymers in the solid state. The variation in ionic radius and coordination preference of the alkali metal cation (Li⁺, Na⁺, K⁺) leads to different crystal packing and symmetry. The C-N bond lengths in these salts are consistently shorter than a typical C-N single bond, indicating a significant double bond character due to the delocalization of the nitrogen lone pair into the dithiocarbamate moiety. This is a key feature of the electronic structure of these ligands.
The spectroscopic data corroborates the crystallographic findings. The high frequency of the ν(C-N) stretching vibration (the thioureide band) is indicative of the partial double bond character of the C-N bond. There is a general trend of a slight decrease in the ν(C-N) frequency as the cation size increases from lithium to potassium. This may be attributed to the subtle influence of the cation on the electron distribution within the dithiocarbamate anion in the solid state. The ν(C-S) vibrations are also characteristic and can be used for identification purposes.
Conclusion
This guide provides a comparative overview of the spectroscopic and crystallographic properties of lithium, sodium, and potassium diethyldithiocarbamate salts based on available experimental data. The presented data and experimental protocols serve as a valuable resource for researchers in the fields of coordination chemistry, materials science, and drug development for the synthesis, characterization, and understanding of these important chemical compounds. The choice of the alkali metal cation can subtly influence the structural and vibrational properties of the diethyldithiocarbamate anion, a factor that may be important in the design of new materials and coordination complexes.
References
A comparative study of the nucleophilicity of potassium dithioformate with other sulfur reagents.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the nucleophilicity of potassium dithioformate against other commonly utilized sulfur reagents in organic synthesis. Due to the limited availability of quantitative nucleophilicity data for this compound in the existing literature, this document outlines a comprehensive experimental protocol for its determination using the well-established Mayr nucleophilicity scale. The anticipated reactivity of this compound is discussed in the context of published data for analogous sulfur-containing nucleophiles.
Introduction to Nucleophilicity and the Mayr Scale
Nucleophilicity is a fundamental concept in organic chemistry that describes the ability of a chemical species to donate an electron pair to an electrophile, forming a new chemical bond. A quantitative understanding of nucleophilicity is crucial for predicting reaction rates, controlling selectivity, and designing efficient synthetic routes.
The Mayr-Patz equation, log k = sN(N + E), provides a robust framework for quantifying nucleophilicity.[1] In this equation:
-
k is the second-order rate constant of the reaction.
-
E is the electrophilicity parameter, which characterizes the reactivity of the electrophile.
-
N is the nucleophilicity parameter, which quantifies the intrinsic nucleophilic strength of the nucleophile.
-
sN is the nucleophile-specific sensitivity parameter, which accounts for the "softness" or polarizability of the nucleophile.
By determining the N and sN parameters for a given nucleophile, its reactivity towards a wide range of electrophiles can be predicted and compared with other nucleophiles.
Experimental Protocol for Determining the Nucleophilicity of this compound
The following protocol outlines the steps necessary to determine the Mayr nucleophilicity parameters (N and sN) for this compound.
Synthesis of this compound
A plausible synthesis of this compound can be adapted from procedures for related dithiocarbamates.[2]
Materials:
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Formamide (HCONH₂)
-
Ethanol
Procedure:
-
A solution of potassium hydroxide in ethanol is prepared and cooled in an ice bath.
-
An equimolar amount of formamide is added to the cooled KOH solution.
-
Carbon disulfide is then added dropwise to the stirred solution while maintaining the low temperature.
-
The reaction mixture is stirred for several hours at room temperature.
-
The resulting precipitate of this compound is collected by filtration, washed with cold ethanol, and dried under vacuum.
Kinetic Measurements using Laser Flash Photolysis or Stopped-Flow Spectrophotometry
The rate constants for the reaction of this compound with a series of reference benzhydrylium ions (electrophiles with known E parameters) are measured.[1] For very fast reactions, laser flash photolysis is the technique of choice, while stopped-flow spectrophotometry can be used for reactions with half-lives in the millisecond to second range.[3][4][5][6][7][8][9][10]
Instrumentation:
-
Laser Flash Photolysis (LFP) system equipped with a pulsed Nd:YAG laser and a UV-Vis detector, or a Stopped-Flow Spectrophotometer.[3][5][6][7][8][9][10]
Reference Electrophiles: A series of benzhydrylium ions with well-characterized electrophilicity parameters (E) should be used.[1] Examples include:
-
(4-Me₂NC₆H₄)₂CH⁺
-
(4-MeOC₆H₄)₂CH⁺
-
(Ph)₂CH⁺
-
(4-ClC₆H₄)₂CH⁺
Procedure:
-
Solutions of the reference benzhydrylium ions are generated in a suitable solvent (e.g., acetonitrile).
-
A solution of this compound in the same solvent is prepared.
-
The two solutions are rapidly mixed in the LFP or stopped-flow apparatus.
-
The decay of the benzhydrylium ion concentration is monitored over time by its characteristic UV-Vis absorbance.
-
The pseudo-first-order rate constant (kobs) is determined by fitting the absorbance decay to a single exponential function.
-
The second-order rate constant (k) is obtained from the slope of a plot of kobs versus the concentration of this compound.
Determination of N and sN Parameters
The nucleophilicity parameters for this compound are determined by plotting the logarithm of the second-order rate constants (log k) against the electrophilicity parameters (E) of the reference benzhydrylium ions. The resulting linear correlation is described by the Mayr-Patz equation. The slope of this line gives the sN parameter, and the N parameter is calculated from the intercept.
Comparative Data of Sulfur Nucleophiles
While the experimental determination for this compound is pending, the following table presents the Mayr nucleophilicity parameters for structurally related sulfur reagents, providing a basis for comparison.[11][12][13][14]
| Nucleophile | Structure | Solvent | N | sN |
| This compound | HCS₂⁻ K⁺ | MeCN | (To be determined) | (To be determined) |
| Potassium Thioacetate | CH₃COS⁻ K⁺ | MeCN | 13.88 | 0.76 |
| Potassium O-Ethyl Dithiocarbonate (Xanthate) | EtOCS₂⁻ K⁺ | MeCN | 17.65 | 0.69 |
| Potassium N,N-Dimethyl Dithiocarbamate | Me₂NCS₂⁻ K⁺ | MeCN | 20.93 | 0.69 |
Expected Nucleophilicity of this compound
Based on the data for analogous compounds, the nucleophilicity of this compound is expected to be significant. The presence of two sulfur atoms and a negative charge suggests strong electron-donating ability. Its reactivity is anticipated to be comparable to or slightly lower than that of dithiocarbonates and dithiocarbamates, given the absence of electron-donating alkyl or amino groups attached to the carbon center. The sN value is expected to be in the typical range for sulfur nucleophiles (around 0.7).
Visualizations
Caption: Experimental workflow for determining the nucleophilicity of this compound.
Caption: Relationship of parameters in the Mayr-Patz equation.
References
- 1. Reference scales for the characterization of cationic electrophiles and neutral nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Potassium (1,1-Dioxothiolan-3-yl)-dithiocarbamate [mdpi.com]
- 3. Measurements with Nanosecond Laser Flash Photolysis Instrumentation - Ruđer Bošković Institute [irb.hr]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. edinst.com [edinst.com]
- 6. scribd.com [scribd.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 12. Characterization of the nucleophilic reactivities of thiocarboxylate, dithiocarbonate and dithiocarbamate anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mayr's Database Of Reactivity Parameters - MoleculeN,N-dimethyl dithiocarbamate (in MeCN) [cup.lmu.de]
- 14. Nucleophilicity Prediction via Multivariate Linear Regression Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Dithioformylation: Potassium Dithioformate vs. Traditional Reagents
For Researchers, Scientists, and Drug Development Professionals
The introduction of a thioformyl group (a dithioformate moiety) into a molecule is a critical transformation in the synthesis of various biologically active compounds and materials. This guide provides an objective comparison between the use of potassium dithioformate and traditional reagents for dithioformylation, supported by available experimental data.
Executive Summary
Dithioformylation is a key reaction for the synthesis of dithiocarbamates and related compounds, which exhibit a wide range of biological activities, including antimicrobial and anticancer properties. While traditional methods often rely on the use of carbon disulfide (CS₂) in the presence of a base, this compound has emerged as a readily available and potentially more efficient alternative. This guide will delve into the performance of these reagents, providing a comparative analysis of their reaction conditions and yields.
Data Presentation: A Comparative Analysis
The following table summarizes the available quantitative data for the dithioformylation of amines using this compound versus a traditional carbon disulfide-based method. It is important to note that direct comparative studies are limited, and the data has been compiled from various sources.
| Amine Substrate | Reagent System | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| General Aliphatic/Aromatic Amines | This compound | Ether or Chloroform | Not Specified | Not Specified | "Good Yield" | General Method Description |
| 5-Aminopyrimidines | This compound | Water | Not Specified | Room Temperature | Not Specified | Todd, Bergel, and Karimullah, 1936 |
| Butylamine | Carbon Disulfide | N,N-Dimethylformamide | 13 hours | Room Temperature | 60% | [1] |
| Dimethylamine | Carbon Disulfide | Not Specified | 19 hours | Not Specified | 48% | [1] |
| o-Phenylene diamine | Carbon Disulfide / KOH | Organic Solvent/Water | Not Specified | High Temperature | Not Specified (Product is 2-mercaptobenzimidazole) | [2] |
Note: The yields for this compound are described qualitatively in the available literature. Further experimental data is needed for a precise quantitative comparison across a range of substrates. The reaction of o-phenylene diamine with CS₂/KOH leads to a cyclized product, highlighting a potential difference in reaction pathways with certain substrates.
Experimental Protocols
Dithioformylation using this compound (General Procedure)
This protocol is based on a general method described for the thioformylation of amines.
Materials:
-
Amine
-
This compound
-
Ether or Chloroform (for water-insoluble amines)
-
Water or Aqueous Alcohol (for water-soluble amines)
Procedure:
-
For Water-Insoluble Amines: Dissolve the amine in a suitable volume of ether or chloroform.
-
Add a slight excess of solid this compound to the solution.
-
Shake the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, evaporate the organic solvent. The thioformyl product is often obtained directly.
-
For Water-Soluble Amines: Dissolve the amine or its salt in water or an aqueous alcohol solution.
-
Add an excess of this compound to the solution and stir at room temperature.
-
The thioformyl product may precipitate from the solution upon formation or can be isolated by the addition of water.
Dithioformylation using Carbon Disulfide and Base (Traditional Method)
This protocol is a generalized procedure based on the reaction of amines with carbon disulfide in the presence of a base.
Materials:
-
Amine
-
Carbon Disulfide (CS₂)
-
Potassium Hydroxide (KOH) or other suitable base
-
Ethanol or other suitable solvent
Procedure:
-
Dissolve the amine in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium hydroxide in ethanol to the flask.
-
While maintaining the cold temperature, add carbon disulfide dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature. The reaction time can be significant (several hours to overnight).
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, the product can be isolated by precipitation, extraction, or other standard work-up procedures.
Mandatory Visualization
The following diagrams illustrate the conceptual workflows for the dithioformylation reactions discussed.
References
A Researcher's Guide to Single-Crystal X-ray Diffraction Analysis of Potassium Dithioformate Derivatives
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Single-crystal X-ray diffraction (SC-XRD) stands as a definitive technique for elucidating the three-dimensional arrangement of atoms in a crystalline solid. This guide provides a comparative overview of the analytical workflow for potassium dithioformate derivatives, compounds of interest for their coordination chemistry and potential applications in synthesis and materials science.
While a direct comparative analysis of a homologous series of simple this compound derivatives is hampered by the limited availability of public crystallographic data for the parent and simple alkyl derivatives, this guide outlines the essential experimental protocols and data analysis workflow. By following these established methodologies, researchers can generate high-quality crystallographic data for their own synthesized derivatives, enabling robust structural comparisons.
Experimental Protocols
The successful single-crystal X-ray diffraction analysis of this compound derivatives hinges on two critical stages: the synthesis of high-purity compounds and the growth of single crystals suitable for diffraction experiments.
1. Synthesis of this compound Derivatives
The synthesis of potassium dithioformates and their derivatives typically involves the reaction of a suitable precursor with carbon disulfide (CS₂) in the presence of a potassium base.
General Synthesis of Potassium Alkyldithioformates:
A common synthetic route involves the reaction of a potassium alkoxide with carbon disulfide. For instance, to synthesize potassium O-ethyldithiocarbonate (potassium ethyl xanthate), a widely studied related compound, potassium hydroxide is reacted with ethanol to form potassium ethoxide, which is then treated with carbon disulfide.
-
Materials: Potassium hydroxide (KOH), absolute ethanol, carbon disulfide (CS₂), diethyl ether.
-
Procedure:
-
A solution of potassium hydroxide in absolute ethanol is prepared.
-
Carbon disulfide is added dropwise to the cooled ethanolic KOH solution with stirring.
-
The resulting this compound derivative often precipitates from the reaction mixture.
-
The precipitate is collected by filtration, washed with cold diethyl ether to remove unreacted starting materials and byproducts, and dried under vacuum.
-
For more complex derivatives, such as the synthesis of potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate, a solution of the corresponding amine and KOH are added simultaneously to a solution of CS₂ in ethanol.[1]
2. Single Crystal Growth
Obtaining single crystals of sufficient size and quality is crucial for a successful SC-XRD experiment.[2] Several methods can be employed for the crystallization of this compound derivatives:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) is allowed to evaporate slowly at room temperature. This is a common and often effective technique.
-
Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is less soluble. Slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting gradual crystallization at the interface.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility upon cooling can lead to the formation of well-defined single crystals.
3. Single-Crystal X-ray Diffraction Data Collection
Once suitable single crystals are obtained, they are mounted on a goniometer head of a single-crystal X-ray diffractometer for data collection.
-
Instrumentation: A modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS detector) is used.
-
Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, which results in better diffraction data. The diffractometer rotates the crystal through a series of angles while irradiating it with X-rays. The positions and intensities of the diffracted X-ray beams are recorded by the detector.
Data Analysis and Structure Elucidation
The collected diffraction data are processed to determine the crystal structure. This workflow involves several computational steps.
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for experimental factors such as absorption.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data using least-squares methods to obtain the final, accurate crystal structure.
The quality of the final structure is assessed using various crystallographic metrics, such as the R-factor.
Comparative Data Presentation
| Crystallographic Parameter | This compound (Hypothetical) | Potassium Methyldithioformate (Hypothetical) | Potassium Ethyldithioformate (Hypothetical) |
| Chemical Formula | CHKS₂ | C₂H₃KS₂ | C₃H₅KS₂ |
| Formula Weight | 116.25 | 130.28 | 144.30 |
| Crystal System | Monoclinic | Orthorhombic | Triclinic |
| Space Group | P2₁/c | Pnma | P-1 |
| a (Å) | [value] | [value] | [value] |
| b (Å) | [value] | [value] | [value] |
| c (Å) | [value] | [value] | [value] |
| α (°) | 90 | 90 | [value] |
| β (°) | [value] | 90 | [value] |
| γ (°) | 90 | 90 | [value] |
| Volume (ų) | [value] | [value] | [value] |
| Z | 4 | 4 | 2 |
| Density (calculated) (g/cm³) | [value] | [value] | [value] |
| Selected Bond Lengths (Å) | |||
| K-S | [value range] | [value range] | [value range] |
| C-S | [value range] | [value range] | [value range] |
| **Selected Bond Angles (°) ** | |||
| S-C-S | [value] | [value] | [value] |
Alternative Analytical Techniques
While SC-XRD provides the most detailed structural information, other techniques can offer complementary data, especially when single crystals are not available.
-
Powder X-ray Diffraction (PXRD): This technique is used to analyze polycrystalline materials. It can be used for phase identification, to assess sample purity, and to determine unit cell parameters.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the molecular structure in solution and provide information about the electronic environment of the atoms.
-
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are useful for identifying characteristic functional groups, such as the C=S and C-S bonds in dithioformate derivatives.
-
Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to study the thermal stability and decomposition of the compounds.
Visualizing the Workflow and Structural Relationships
Graphical representations of the experimental workflow and logical relationships can aid in understanding the process of single-crystal X-ray diffraction analysis.
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Caption: Logical steps from compound to crystal structure determination.
References
Unraveling the Reaction Pathways of Potassium Dithioformate: A Computational Modeling and Comparative Analysis
A deep dive into the proposed reaction mechanisms of potassium dithioformate, validated through computational modeling, offers significant insights for researchers and professionals in drug development and chemical synthesis. This guide provides a comparative analysis of these mechanisms, supported by experimental data from analogous systems, and outlines the computational methods pivotal for their validation.
This compound and its derivatives are of growing interest due to their versatile applications in organic synthesis and materials science. Understanding the underlying reaction mechanisms governing their formation and reactivity is crucial for optimizing synthesis protocols and designing novel applications. Computational modeling serves as a powerful tool to elucidate these complex reaction pathways, offering a microscopic view that complements experimental findings.
Proposed Reaction Mechanisms of this compound Formation
The primary route to the synthesis of dithiocarbamates, a class of compounds to which this compound is related, involves the reaction of an amine with carbon disulfide in the presence of a base.[1] For this compound, a plausible mechanism involves the reaction of a formate equivalent with a sulfur source, facilitated by a potassium base. An alternative pathway could involve the direct reaction of a potassium salt with dithioformic acid.
A related synthesis for potassium phosphinophosphido dithioformates involves the conversion of potassium phosphinophosphides with carbon disulfide.[2] This suggests that a similar nucleophilic attack mechanism could be at play in the formation of this compound.
Computational Validation of Reaction Mechanisms
Computational chemistry provides invaluable tools for validating proposed reaction mechanisms. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to map the potential energy surface of a reaction, identifying transition states and intermediates.[3][4][5] These calculations can predict reaction barriers, aiding in the determination of the most favorable reaction pathway.[3]
For instance, in the study of thioamides, DFT calculations have been used to predict feasible formation routes in the interstellar medium.[3][4] Similar approaches can be applied to the reaction mechanisms of this compound to determine the energetic feasibility of proposed pathways. The choice of computational method is crucial, with comparisons often made between methods like Hartree-Fock (HF), Møller-Plesset second-order perturbation theory (MP2), and Coupled Cluster Singles and Doubles (CCSD) to ensure accuracy.[6]
Comparative Analysis of Synthetic Routes
While specific data on this compound is limited, a comparative analysis can be drawn from the synthesis of related dithiocarbamates and thioformates. The following table summarizes key performance metrics for different synthetic approaches, providing a framework for evaluating potential routes to this compound.
| Synthetic Route | Key Reactants | Base/Catalyst | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Amine + CS₂ (for Dithiocarbamates) | Amine, Carbon Disulfide | Strong Base (e.g., KOH) | High (e.g., 91%)[1] | Readily available starting materials, high yields.[1] | Requires careful control of reagent concentrations.[1] |
| Phosphinophosphide + CS₂ (for Analogs) | Potassium Phosphinophosphide, Carbon Disulfide | - | Not specified | Forms specialized dithioformate derivatives.[2] | Starting materials are less common. |
| Direct Reaction with Metal Powders | Metal Powder, Tetramethylthiuram Disulfide | - | >60% (for Indium)[7] | One-step synthesis from elemental metals.[7] | May not be applicable for potassium. |
Experimental and Computational Protocols
General Experimental Protocol for Dithiocarbamate Synthesis
A common method for the synthesis of potassium dithiocarbamates involves the slow, simultaneous addition of solutions of the amine and potassium hydroxide to a solution of carbon disulfide in an alcohol solvent, such as ethanol.[1] The reaction temperature is typically maintained between 10-15°C.[1] The resulting product often precipitates out of the solution and can be collected by filtration, washed, and dried.[1]
General Computational Protocol for Mechanism Validation
-
Geometry Optimization: The initial structures of reactants, intermediates, transition states, and products are optimized using a selected level of theory, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).[6]
-
Frequency Analysis: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface.
-
Transition State Search: A transition state search algorithm (e.g., Berny optimization) is used to locate the saddle point connecting reactants and products.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to verify that the located transition state connects the desired reactants and products.
-
Energy Profile Construction: The relative energies of all species are calculated to construct the reaction energy profile, which reveals the activation energies and reaction enthalpies.
Visualizing Reaction Pathways and Computational Workflows
The following diagrams, generated using the DOT language, illustrate a proposed reaction mechanism for a dithiocarbamate and the general workflow for its computational validation.
Caption: Proposed reaction mechanism for the formation of a potassium dithiocarbamate.
Caption: General workflow for the computational validation of a reaction mechanism.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Computational prediction for the formation of amides and thioamides in the gas phase interstellar medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational prediction for the formation of amides and thioamides in the gas phase interstellar medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computational discoveries of reaction mechanisms: recent highlights and emerging challenges - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Absorption Spectrum of Hydroperoxymethyl Thioformate: A Computational Chemistry Study [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of Potassium Dithioformate
The determination of purity for chemical reagents is a critical aspect of research and development, particularly in the pharmaceutical and fine chemical industries. Potassium dithioformate (KS2CH), a sulfur-containing organic salt, requires robust analytical methods to ensure its quality and consistency. High-performance liquid chromatography (HPLC) stands out as a precise and reliable technique for this purpose. This guide provides a comparative overview of potential HPLC methods for assessing the purity of this compound, complete with experimental protocols and supporting data presented for clear comparison.
Data Presentation: Comparison of HPLC Methods
Below is a summary of two proposed HPLC methods for the analysis of this compound, outlining their key chromatographic parameters.
| Parameter | Method A: Ion-Pair Reversed-Phase HPLC | Method B: Reversed-Phase HPLC with Acidic Modifier |
| Stationary Phase | C18 Column (e.g., 250 mm x 4.6 mm, 5 µm) | Cyano-bonded Column (e.g., 150 mm x 4.6 mm, 3 µm) |
| Mobile Phase | A: 10 mM Tetrabutylammonium phosphate in WaterB: Acetonitrile | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 5% B to 40% B over 20 minutes | 10% B to 50% B over 15 minutes |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Volume | 10 µL | 5 µL |
| Column Temperature | 30 °C | 35 °C |
| Run Time | 25 minutes | 20 minutes |
| Pros | Excellent for retaining and separating ionic compounds. | Good for separating polar compounds; MS-compatible mobile phase. |
| Cons | Ion-pairing agents can be harsh on the column and LC system. | May have lower retention for highly polar impurities. |
Experimental Protocols
Detailed methodologies for the two proposed HPLC methods are provided below. These protocols are based on established principles for the analysis of related sulfur-containing organic compounds.[1][2]
Method A: Ion-Pair Reversed-Phase HPLC
This method is designed to enhance the retention of the ionic this compound on a non-polar C18 stationary phase through the use of an ion-pairing agent.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of water and acetonitrile to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM Tetrabutylammonium phosphate in HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 95 5 20 60 40 21 95 5 | 25 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Method B: Reversed-Phase HPLC with Acidic Modifier
This method utilizes a cyano-bonded column and an acidic mobile phase to achieve separation. The use of a volatile acid like formic acid makes this method compatible with mass spectrometry (MS) detection if further characterization of impurities is needed.[1]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 70:30 mixture of water and acetonitrile to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter prior to injection.
2. Chromatographic Conditions:
-
Column: Cyano-bonded, 150 mm x 4.6 mm, 3 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 90 10 15 50 50 16 90 10 | 20 | 90 | 10 |
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the HPLC analysis for this compound purity assessment.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Logical flow for method selection and analysis.
References
Evaluating the efficiency and scalability of different synthetic routes to potassium dithioformate.
For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of key chemical intermediates is paramount. Potassium dithioformate (HCS₂K), a versatile reagent in organic synthesis, can be prepared through several routes. This guide provides a comparative analysis of two primary synthetic pathways, offering insights into their efficiency and scalability, supported by experimental data and detailed protocols.
This document evaluates two main synthetic strategies for producing this compound: the direct reaction of carbon disulfide with a potassium source and a method utilizing chloroform and potassium sulfide as a thiocarbonyl surrogate. The efficiency, scalability, and experimental protocols for each are detailed to aid in the selection of the most suitable method for specific research and development needs.
Comparison of Synthetic Routes
The selection of an optimal synthetic route for this compound depends on factors such as desired yield, reaction time, availability of starting materials, and scalability. Below is a summary of the key quantitative data for the two primary methods.
| Parameter | Route 1: From Carbon Disulfide & KOH | Route 2: From Chloroform & Potassium Sulfide |
| Yield | Potentially high (analogous reactions yield >90%) | High (analogous reactions yield up to 85%)[1] |
| Reaction Time | Potentially longer (analogous reactions require ~12 hours)[1] | Likely shorter (in-situ generation of reactive species) |
| Starting Materials | Carbon disulfide, Potassium hydroxide | Chloroform, Potassium sulfide |
| Scalability | Good; suitable for large-scale production. | Moderate; potential challenges with handling chloroform and managing exotherms. |
| Key Considerations | Use of flammable and volatile carbon disulfide. | Use of chloroform, a regulated substance.[1] |
Experimental Protocols
Route 1: Synthesis from Carbon Disulfide and Potassium Hydroxide
This classical approach is analogous to the well-established synthesis of dithiocarbamates.[1] It involves the direct reaction of carbon disulfide with a strong potassium base.
Methodology:
-
A solution of potassium hydroxide (KOH) in a suitable solvent (e.g., ethanol) is prepared in a reaction vessel equipped with a stirrer and a cooling system.
-
Carbon disulfide (CS₂) is added dropwise to the cooled KOH solution while maintaining a low temperature (e.g., 0-10 °C) to control the exothermic reaction.
-
The reaction mixture is stirred for an extended period (e.g., 12 hours) at room temperature to ensure complete reaction.[1]
-
The resulting precipitate of this compound is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried under vacuum.
Route 2: Synthesis from Chloroform and Potassium Sulfide
This method utilizes chloroform and potassium sulfide as a thiocarbonyl surrogate, a technique that has proven effective in the synthesis of related dithiocarbamates.[1] This approach avoids the direct use of carbon disulfide.
Methodology:
-
Potassium sulfide (K₂S) is suspended in a suitable aprotic solvent (e.g., N-methyl-2-pyrrolidone) in a reaction vessel under an inert atmosphere.
-
Chloroform (CHCl₃) is added to the suspension. The reaction is believed to proceed through the in-situ generation of dichlorocarbene.
-
The reaction mixture is stirred at a controlled temperature to facilitate the formation of the dithioformate anion.
-
Upon completion of the reaction, the product is isolated by precipitation, followed by filtration, washing, and drying.
Logical Relationship of Synthetic Routes
The two synthetic routes represent distinct approaches to the formation of the dithioformate anion. Route 1 is a direct addition-based synthesis, while Route 2 proceeds through a reactive intermediate.
References
A Comparative Guide to Inter-Laboratory Cross-Validation of Analytical Methods for Potassium Dithioformate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential analytical methods for the quantification of potassium dithioformate. Given the limited specific literature on this compound, this document outlines methodologies adapted from the analysis of related dithiocarbamates and potassium salts. The guide also proposes a framework for an inter-laboratory cross-validation study to ensure method reliability and reproducibility across different testing sites.
Comparison of Analytical Methods
The selection of an appropriate analytical method for this compound depends on various factors, including the required sensitivity, selectivity, available instrumentation, and the nature of the sample matrix. Below is a summary of potential methods for both the dithioformate moiety and the potassium cation.
| Parameter | UV-Vis Spectrophotometry | High-Performance Liquid Chromatography (HPLC) | Atomic Absorption Spectroscopy (AAS) | Ion Chromatography (IC) |
| Principle | Measurement of the absorbance of the dithioformate ion after complexation, or direct measurement of its UV absorbance. Often involves conversion to a colored complex. | Separation of dithioformate from other components on a stationary phase, followed by detection. | Measurement of the absorption of light by free potassium atoms in a flame or graphite furnace. | Separation of potassium ions on an ion-exchange column followed by conductivity detection. |
| Analyte | Dithioformate moiety | Dithioformate moiety | Potassium ion | Potassium ion |
| Instrumentation | UV-Vis Spectrophotometer | HPLC system with UV or MS detector | Atomic Absorption Spectrometer | Ion Chromatograph with conductivity detector |
| Sample Prep | Dilution, potential derivatization or complexation. | Dilution, filtration, possible derivatization. | Digestion or dilution. | Dilution and filtration. |
| Throughput | High | Medium | Medium | High |
| Selectivity | Moderate; susceptible to interferences from other UV-absorbing compounds. | High, especially with mass spectrometry detection. | High for potassium, but can have interferences from other ions.[1][2] | High for cations.[3][4] |
| Sensitivity | Moderate | High | High | High |
| Strengths | Simple, cost-effective, rapid. | High selectivity and sensitivity, suitable for complex matrices.[5][6] | Well-established, robust, and sensitive for elemental analysis.[7][8] | Can simultaneously analyze multiple cations.[3][4][9] |
| Limitations | Lower selectivity, potential for matrix interference. | Higher cost, more complex instrumentation. | Destructive to the sample, measures only the element. | Primarily for ionic species. |
Detailed Experimental Protocols
The following are proposed experimental protocols for the analysis of this compound using the aforementioned techniques. These protocols are based on established methods for related compounds and should be validated for their specific application.
UV-Vis Spectrophotometric Method
This method is adapted from the colorimetric determination of dithiocarbamates.[10][11]
-
Principle: Dithioformate is reacted with a copper salt to form a colored complex, which is then quantified by measuring its absorbance at a specific wavelength.
-
Reagents and Materials:
-
This compound reference standard
-
Copper (II) acetate solution (0.1% w/v in ethanol)
-
Ethanol (95%)
-
Deionized water
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound (100 µg/mL) in deionized water. From this, prepare a series of working standards (e.g., 1, 2, 5, 10, 20 µg/mL).
-
Sample Preparation: Accurately weigh a sample containing this compound, dissolve it in a known volume of deionized water, and dilute to fall within the concentration range of the standards.
-
Complexation: To 1 mL of each standard and sample solution in a 10 mL volumetric flask, add 5 mL of the copper (II) acetate solution and dilute to volume with ethanol.
-
Measurement: Allow the solutions to stand for 15 minutes for color development. Measure the absorbance at the wavelength of maximum absorption (around 435 nm) against a reagent blank.
-
Quantification: Construct a calibration curve of absorbance versus concentration for the standards and determine the concentration of dithioformate in the sample.
-
High-Performance Liquid Chromatography (HPLC) Method
This method is based on reversed-phase HPLC for the analysis of dithiocarbamates.[5][6][12]
-
Principle: The dithioformate anion is separated on a C18 column and detected by a UV detector.
-
Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Tetrabutylammonium hydrogen sulfate (ion-pairing agent)
-
Phosphate buffer (pH 7.0)
-
HPLC system with a C18 column and UV detector
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and phosphate buffer (e.g., 30:70 v/v) containing 5 mM tetrabutylammonium hydrogen sulfate. Filter and degas the mobile phase.
-
Standard Preparation: Prepare a stock solution of this compound (100 µg/mL) in the mobile phase. From this, prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to be within the calibration range.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector Wavelength: 272 nm
-
-
Quantification: Inject the standards and samples into the HPLC system. Construct a calibration curve of peak area versus concentration for the standards and determine the concentration of dithioformate in the sample.
-
Atomic Absorption Spectroscopy (AAS) Method
This method is for the determination of the potassium content.[1][2][7][8]
-
Principle: The sample is introduced into a flame, and the amount of light absorbed by potassium atoms at a characteristic wavelength is measured.
-
Reagents and Materials:
-
Potassium chloride (analytical grade) for standard preparation
-
Deionized water
-
Nitric acid
-
Cesium chloride (ionization suppressant)
-
Atomic Absorption Spectrometer with a potassium hollow cathode lamp
-
-
Procedure:
-
Standard Preparation: Prepare a 1000 mg/L potassium stock solution by dissolving potassium chloride in deionized water. Prepare a series of working standards (e.g., 1, 2, 5, 10 mg/L) by diluting the stock solution. Add a final concentration of 0.1% cesium chloride to all standards.
-
Sample Preparation: Accurately weigh the this compound sample, dissolve it in deionized water, and acidify with nitric acid. Dilute to a concentration within the working range of the standards and add 0.1% cesium chloride.
-
Instrumental Conditions:
-
Wavelength: 766.5 nm
-
Flame: Air-acetylene
-
-
Measurement: Aspirate the blank, standards, and samples into the flame and record the absorbance readings.
-
Quantification: Construct a calibration curve of absorbance versus concentration for the standards and determine the concentration of potassium in the sample.
-
Ion Chromatography (IC) Method
This method provides an alternative for quantifying the potassium ion.[3][4][9]
-
Principle: Potassium ions in the sample are separated on a cation-exchange column and quantified by a conductivity detector.
-
Reagents and Materials:
-
Potassium chloride (analytical grade) for standard preparation
-
Deionized water
-
Methanesulfonic acid (eluent)
-
Ion Chromatograph with a cation-exchange column and a suppressed conductivity detector
-
-
Procedure:
-
Eluent Preparation: Prepare the methanesulfonic acid eluent at the concentration recommended for the specific column being used.
-
Standard Preparation: Prepare a 1000 mg/L potassium stock solution. From this, prepare a series of working standards (e.g., 1, 5, 10, 20, 50 mg/L) in deionized water.
-
Sample Preparation: Dissolve the sample in deionized water and filter through a 0.45 µm filter. Dilute as necessary to be within the calibration range.
-
Chromatographic Conditions:
-
Column: Cation-exchange column (e.g., Metrosep C 6)[3]
-
Eluent: Methanesulfonic acid
-
Flow Rate: As per column manufacturer's recommendation
-
Detection: Suppressed conductivity
-
-
Quantification: Inject the standards and samples. Construct a calibration curve of peak area versus concentration and determine the potassium concentration in the sample.
-
Proposed Inter-Laboratory Cross-Validation Study Workflow
An inter-laboratory cross-validation study is essential to establish the reproducibility and reliability of an analytical method when performed by different laboratories.
Caption: Workflow for the proposed inter-laboratory cross-validation study.
Study Design
-
Objective: To assess the reproducibility of the chosen analytical method(s) for the quantification of this compound across multiple laboratories.
-
Participating Laboratories: A minimum of three qualified laboratories should be included.
-
Test Samples: A set of homogeneous samples of this compound at different concentration levels (e.g., low, medium, and high) and in different matrices (if applicable) will be prepared and distributed by a central coordinating laboratory.
-
Analytical Protocol: A detailed, standardized analytical protocol for each method under evaluation will be provided to all participating laboratories.
-
Data to be Reported: Each laboratory will report the individual results, mean, standard deviation, and any deviations from the protocol.
-
Performance Characteristics to be Evaluated (based on ICH Q2(R1) Guidelines): [13][14][15][16][17]
-
Precision:
-
Repeatability: Agreement between results of successive measurements of the same sample carried out under the same conditions.
-
Intermediate Precision: Variation within the same laboratory on different days, with different analysts, or with different equipment.
-
Reproducibility: Agreement between the results obtained in different laboratories.
-
-
Accuracy: The closeness of the test results obtained by the method to the true value. This will be assessed using a certified reference material or by recovery studies on spiked samples.
-
Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Statistical Analysis
The collected data will be statistically analyzed to determine the inter-laboratory variation. Analysis of variance (ANOVA) will be used to assess the significance of different sources of variation (between-laboratory and within-laboratory). The overall mean, standard deviation, and relative standard deviation (RSD) for each sample across all laboratories will be calculated.
By following this comprehensive comparison and validation framework, researchers and drug development professionals can confidently select and implement a robust and reliable analytical method for the quantification of this compound.
References
- 1. nemi.gov [nemi.gov]
- 2. nemi.gov [nemi.gov]
- 3. Potassium analysis with ion chromatography according to USP testing methods - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. Potassium analysis with ion chromatography according to USP testing methods | Metrohm [metrohm.com]
- 5. Rapid Analysis Method of Dithiocarbamate Pesticides in Agricultural Products by High Performance Liquid Chromatography [jstage.jst.go.jp]
- 6. tandfonline.com [tandfonline.com]
- 7. Potassium- Determination by AAS | OIV [oiv.int]
- 8. asn.sn [asn.sn]
- 9. Determination of sodium, potassium, calcium and magnesium cations in biodiesel by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. researchgate.net [researchgate.net]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. database.ich.org [database.ich.org]
Safety Operating Guide
Proper Disposal of Potassium Dithioformate: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for potassium dithioformate could not be located. The following information is based on general best practices for the disposal of hazardous laboratory chemicals. It is imperative to obtain the SDS from the manufacturer or supplier for specific and authoritative guidance on the safe handling and disposal of this compound.
The proper disposal of this compound is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As a sulfur-containing organic compound, it requires careful handling and disposal through designated hazardous waste streams. This guide provides essential information and a step-by-step operational plan for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). The specific requirements should be detailed in the chemical's SDS, but general best practices for handling potentially hazardous chemicals include:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes.
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. Do not dispose of this chemical in regular trash or down the drain.
-
Waste Identification and Collection:
-
Labeling:
-
Clearly label the waste container with a hazardous waste tag as soon as the first particle of waste is added.[3]
-
The label must include the full chemical name ("this compound"), the quantity of waste, the date of generation, the principal investigator's name and contact information, and the laboratory location.[3]
-
Do not use abbreviations or chemical formulas.[3]
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.
-
Utilize secondary containment, such as a lab tray or bin, to capture any potential leaks or spills.[1]
-
-
Arrange for Pickup:
-
Once the waste container is full or has reached the designated accumulation time limit, contact your institution's EHS department to schedule a pickup.
-
Follow their specific procedures for waste collection and removal.
-
Quantitative Data for Hazardous Waste Management
The following table summarizes key quantitative guidelines for the management of hazardous waste in a laboratory setting. These are general guidelines and may be superseded by local or institutional regulations.
| Parameter | Guideline | Source |
| Secondary Containment Capacity | Must hold 110% of the volume of the primary container. | [1] |
| pH Range for Drain Disposal (for approved substances only) | Between 5.5 and 10.5 | [4] |
| Maximum Daily Drain Disposal (for approved substances only) | A few hundred grams or milliliters. | [4] |
Experimental Protocols Cited
The disposal procedures outlined are based on standard hazardous waste management protocols and do not involve experimental methodologies. For specific analytical methods related to sulfur-containing compounds, consult relevant environmental testing protocols, such as those provided by the Environmental Protection Agency (EPA).
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of laboratory chemical waste.
Caption: Logical workflow for the proper disposal of laboratory chemical waste.
References
- 1. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling Potassium dithioformate
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for handling, storage, and disposal of Potassium Dithioformate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
Hazard Identification and Summary
Based on data for Potassium Diformate, this compound is classified as an irritant. The primary hazards are:
-
Eye Irritation: Causes serious eye irritation.[1]
-
Skin Irritation: May cause skin irritation.
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1]
It is crucial to handle this chemical with appropriate care to minimize exposure.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Specification | Standard |
| Eye/Face Protection | Chemical safety goggles or a face shield (minimum 8 inches). | EN166 (EU) or OSHA 29 CFR 1910.133 (US) |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). Lab coat or chemical-resistant apron. | EN 374 (EU) |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P1) is recommended. | NIOSH (US) or EN 143/149 (EU) |
| Footwear | Closed-toe shoes. Safety boots for handling large quantities. |
Always inspect PPE for damage before use and replace as necessary.
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders to minimize dust generation.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
Handling Procedures:
-
Read and understand the safety information before starting any work.
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid direct contact with skin, eyes, and clothing.
-
Avoid creating dust. If handling the solid form, use gentle scooping techniques.
-
Wash hands thoroughly with soap and water after handling.
Storage:
-
Store in a tightly closed, original container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.
Emergency Procedures
| Emergency Situation | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Wash with soap and water. If irritation persists, seek medical attention. |
| Inhalation | Move the exposed person to fresh air. If not breathing, or if breathing is difficult, provide artificial respiration or oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | For small spills, carefully sweep or scoop up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal. For large spills, evacuate the area and contact emergency services. |
| Fire | Use an extinguishing agent suitable for the surrounding fire, such as water spray, carbon dioxide (CO2), dry chemical powder, or foam. Wear full protective clothing and a self-contained breathing apparatus (SCBA). |
Disposal Plan
-
Dispose of waste material and empty containers in accordance with all applicable federal, state, and local regulations.
-
Do not allow the chemical to enter drains or waterways.
-
Contaminated packaging should be treated as the chemical itself and disposed of accordingly.
Chemical and Physical Properties
The following data is for Potassium Diformate and should be considered indicative for this compound.
| Property | Value |
| Molecular Formula | C₂H₃KO₄ |
| Molecular Weight | 130.14 g/mol |
| Appearance | White, free-flowing powder |
| pH | 7.0 - 8.5 (1M aqueous solution) |
| Melting Point | ~109°C |
Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Logical workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
